Product packaging for 2-Hydroxyquinoline-5-carboxylic acid(Cat. No.:CAS No. 83734-43-4)

2-Hydroxyquinoline-5-carboxylic acid

Cat. No.: B1590348
CAS No.: 83734-43-4
M. Wt: 189.17 g/mol
InChI Key: MYHZJFNXPLDYNN-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Nucleus in Medicinal Chemistry and Materials Science

The quinoline nucleus, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, represents a cornerstone in chemical and biological research. rsc.orgorientjchem.orgvedantu.com Its unique structure has garnered significant attention, establishing it as a critical scaffold in medicinal chemistry and a versatile component in materials science. orientjchem.orgwisdomlib.org Quinoline and its derivatives are found in various natural products, most notably as alkaloids, and form the core structure of numerous synthetic compounds with a broad spectrum of biological activities. rsc.orgwikipedia.org

In medicinal chemistry, the quinoline motif is considered a "privileged scaffold" because its derivatives can interact with a wide array of biological targets, leading to diverse therapeutic effects. rsc.orgnih.gov This has resulted in the development of numerous drugs for treating a wide range of diseases. rsc.org Historically and presently, quinoline-based compounds are prominent as antimalarial agents, with well-known examples including quinine (B1679958), chloroquine (B1663885), and mefloquine. rsc.orgwikipedia.org The scaffold's utility extends to antibacterial drugs (e.g., ciprofloxacin), anticancer agents (e.g., topotecan (B1662842) and camptothecin), and local anesthetics (e.g., dibucaine). rsc.org The broad pharmacological potential of quinoline derivatives also includes anti-inflammatory, antioxidant, anticonvulsant, and antiviral activities. orientjchem.orgnih.gov

In the realm of materials science, quinoline's applications are also diverse. Its derivatives are utilized in the manufacturing of dyes, such as cyanine (B1664457) dyes derived from its 2- and 4-methyl derivatives. wikipedia.org Quinoline itself serves as a solvent for resins and terpenes. wikipedia.org Furthermore, quinolinium salts have found application as corrosion inhibitors. wikipedia.org The electron-carrying capacity of certain derivatives, like 8-hydroxyquinoline (B1678124), makes them valuable in the fabrication of organic light-emitting diodes (OLEDs). mdpi.com

Overview of Hydroxyquinoline Carboxylic Acids as Privileged Structures

Building upon the versatile quinoline core, the introduction of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups gives rise to hydroxyquinoline carboxylic acids, a class of compounds that also holds the status of a privileged structure. rsc.org The 8-hydroxyquinoline (HQ) scaffold, in particular, is extensively studied due to its potent chelating ability, which is often linked to its wide-ranging pharmacological properties. rsc.orgnih.govacs.org The addition of a carboxylic acid group can further modulate the molecule's physicochemical properties, such as solubility and binding interactions, enhancing its potential for various applications.

Hydroxyquinoline carboxylic acids are recognized for their strong metal-chelating properties. uncw.edu The nitrogen atom of the quinoline ring and the oxygen atoms of the hydroxyl and carboxyl groups can act as donor atoms, allowing for the formation of stable complexes with various metal ions. uncw.edu This chelating ability is central to some of their biological activities. nih.gov For instance, 8-hydroxyquinoline-2-carboxylic acid has been studied for its high affinity for metal ions like Cu(II), Zn(II), and Gd(III), suggesting potential uses in biomedical applications, such as in the development of MRI imaging agents. uncw.edu The diverse biological activities of this class include antioxidant and potential antimicrobial and anticancer effects. researchgate.netresearchgate.net

Research Landscape of Positional Isomers of Hydroxyquinoline Carboxylic Acids

The specific placement of the hydroxyl and carboxylic acid groups on the quinoline ring—a concept known as positional isomerism—has a profound impact on the molecule's chemical, physical, and biological properties. nih.govju.edu.jo The relative positions of these functional groups dictate the molecule's geometry, electronic distribution, and capacity for intra- and intermolecular interactions, such as hydrogen bonding. ju.edu.jonih.gov

Research into different positional isomers of hydroxyquinoline carboxylic acids has revealed significant variations in their behavior. For example, studies on hydroxybenzoic acid isomers show that the position of the hydroxyl group relative to the carboxylic acid group determines conformational possibilities and the formation of internal hydrogen bonds, which in turn affects their spectroscopic signatures. ju.edu.jo A similar principle applies to the quinoline series. The compound 8-hydroxyquinoline-2-carboxylic acid is a well-studied tridentate chelating agent, where the hydroxyl, carboxylic, and quinoline nitrogen groups are positioned to effectively coordinate with a metal ion. uncw.edusigmaaldrich.com In contrast, 2-hydroxyquinoline-4-carboxylic acid, another isomer, has been synthesized through different routes, such as the oxidation of 2-hydroxy-4-halogenomethyl-quinoline. google.com The differing arrangements of the functional groups in isomers like 5-hydroxyquinoline-2-carboxylic acid, which has been identified as a metabolite in bacterial degradation pathways, lead to distinct biological roles and chemical reactivity. nih.gov The rational placement of functional groups is a key strategy for controlling the self-assembly and pathway complexity of molecules in aqueous media, highlighting the importance of positional engineering in designing functional molecules. nih.gov

Hypotheses and Research Aims for 2-Hydroxyquinoline-5-carboxylic Acid

Research specifically targeting this compound (also known as 1,2-dihydro-2-oxo-5-quinolinecarboxylic acid) explores its unique properties stemming from its specific isomeric arrangement. nih.gov Unlike its more extensively studied isomers, the positioning of the hydroxyl (in its tautomeric keto form) at the 2-position and the carboxylic acid at the 5-position presents a distinct chemical architecture.

Current research on this compound has investigated its potential use as an ionic liquid. biosynth.com Studies aim to characterize its physical properties, such as density and thermal behavior, as well as its interaction with other substances. biosynth.com A key research aim has been to understand its selectivity in adsorption processes, particularly its high selectivity for nitrogen adsorption. biosynth.com This suggests hypotheses centered on its potential application in gas separation and purification technologies. Further research aims to elucidate the specific binding sites and uptake mechanisms responsible for this selectivity. biosynth.com The synthesis and characterization of this compound are fundamental to exploring these potential applications and understanding how its structural features translate into functional properties.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-oxo-1H-quinoline-5-carboxylic acid nih.gov
CAS Number 83734-43-4 nih.govbiosynth.com
Molecular Formula C₁₀H₇NO₃ nih.govbiosynth.com
Molecular Weight 189.17 g/mol nih.govbiosynth.com
Synonyms 5-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo- nih.gov
Flash Point 214 °C biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO3 B1590348 2-Hydroxyquinoline-5-carboxylic acid CAS No. 83734-43-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-1H-quinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHZJFNXPLDYNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC(=O)NC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80531408
Record name 2-Oxo-1,2-dihydroquinoline-5-carboxylic acid
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83734-43-4
Record name 1,2-Dihydro-2-oxo-5-quinolinecarboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-1,2-dihydroquinoline-5-carboxylic acid
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Record name 2-hydroxyquinoline-5-carboxylic acid
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Synthetic Methodologies for 2 Hydroxyquinoline 5 Carboxylic Acid and Its Derivatives

Classical Approaches to Quinoline (B57606) Core Synthesis

The cornerstone of quinoline synthesis lies in a set of classical reactions that have been refined over more than a century. These methods typically involve the condensation and cyclization of aniline-based precursors.

Pfitzinger Reaction and its Variants

The Pfitzinger reaction is a fundamental method for synthesizing quinoline-4-carboxylic acids. wikipedia.org It involves the reaction of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. The reaction mechanism begins with the basic hydrolysis of the amide bond in isatin to form an intermediate keto-acid. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

A significant modification, the Halberkann variant, is particularly relevant for the synthesis of 2-hydroxyquinoline (B72897) derivatives. This variant utilizes N-acyl isatins, which, upon reaction with a base, yield 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The synthesis of various quinoline analogues often employs the Pfitzinger condensation, demonstrating its versatility. For instance, different substituted isatins can be reacted with various ketones to produce a library of quinoline carboxylic acids. nih.gov

Table 1: Examples of Pfitzinger Reaction Conditions for Quinoline Carboxylic Acid Synthesis

ReactantsCatalyst/ReagentsConditionsProduct TypeYieldReference
Isatin, 4'-Substituted AcetophenonesKOHEtOH/H₂O, Reflux, 12-48h2-Substituted-quinoline-4-carboxylic acid10-41% nih.gov
5-Substituted Isatins, 4'-BromopropiophenoneKOHEtOH/H₂O, Reflux, 12-48h3-Methyl-quinoline-4-carboxylic acid derivatives39-76% nih.gov
N-Acyl Isatins, Carbonyl CompoundBase-2-Hydroxy-quinoline-4-carboxylic acid- wikipedia.org

Doebner Reaction and Doebner-Miller Synthesis

The Doebner reaction provides an alternative route to quinoline-4-carboxylic acids. This three-component reaction involves an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgyoutube.com The mechanism is thought to proceed either through an initial aldol (B89426) condensation of pyruvic acid and the aldehyde, followed by a Michael addition of the aniline, or via the formation of a Schiff base between the aniline and aldehyde, which then reacts with pyruvic acid. wikipedia.org Subsequent cyclization and dehydration afford the quinoline-4-carboxylic acid. wikipedia.org This method is advantageous as it allows for a wide variety of substituted anilines and aldehydes to be used. nih.gov

A related but distinct method is the Doebner-Miller reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org This reaction synthesizes quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.com The reaction is typically catalyzed by strong Brønsted or Lewis acids. wikipedia.org The mechanism is complex and still a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org While the classic Doebner reaction yields quinoline-4-carboxylic acids, the Doebner-Miller reaction typically produces quinolines that are not substituted with a carboxylic acid at the 4-position unless the α,β-unsaturated carbonyl compound contains a carboxyl group. acs.org

Recent advancements have led to the development of a Doebner hydrogen-transfer reaction, which is effective for synthesizing substituted quinolines from anilines that possess electron-withdrawing groups, a substrate class that often results in low yields under conventional Doebner conditions. nih.gov

Table 2: Comparison of Doebner and Doebner-Miller Reactions

ReactionKey ReactantsTypical ProductKey FeaturesReference
Doebner Reaction Aniline, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acidThree-component reaction, versatile for substituted anilines/aldehydes. wikipedia.org, nih.gov
Doebner-Miller Reaction Aniline, α,β-Unsaturated Carbonyl CompoundSubstituted QuinolineAcid-catalyzed, mechanism involves conjugate addition and cyclization. wikipedia.org, synarchive.com

Condensation Reactions with Isatin Derivatives

Isatin and its derivatives are exceptionally versatile precursors for quinoline synthesis, primarily through the Pfitzinger reaction as previously discussed. wikipedia.orgnih.gov The reactivity of the ketone carbonyl at the C-3 position and the amide linkage makes isatin a valuable starting material for constructing various heterocyclic systems. researchgate.netresearchgate.net

The condensation of isatin with compounds containing an active methylene (B1212753) group, such as ketones, is the crucial step in the Pfitzinger synthesis of quinoline-4-carboxylic acids. wikipedia.org Beyond the Pfitzinger reaction, isatin derivatives can undergo condensation with other reagents. For example, condensation with thiosemicarbazide (B42300) leads to the formation of thiosemicarbazone derivatives. researchgate.net While not directly yielding the 2-hydroxyquinoline-5-carboxylic acid core, these reactions highlight the broad utility of isatin as a building block in heterocyclic chemistry. researchgate.netnih.gov The synthesis of quinoline skeletons often relies on the ring-expansion reactions of isatins. researchgate.net

Advanced and Green Synthetic Protocols

In response to the growing need for sustainable chemical processes, advanced synthetic protocols have been developed. These methods often offer advantages such as shorter reaction times, higher yields, and reduced use of hazardous materials.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates and improving yields. rsc.org The synthesis of quinoline derivatives, including those with carboxylic acid functionalities, has benefited significantly from this technology. rsc.org

For example, the Doebner reaction to produce 2-phenyl-quinoline-4-carboxylic acid derivatives has been successfully performed under microwave conditions. nih.gov Similarly, the synthesis of 2-styrylquinoline-4-carboxylic acids from quinaldic acid and various arylbenzaldehydes is achieved in short reaction times and with good yields using microwave assistance in an eco-friendly Knoevenagel condensation. nih.govresearchgate.net These methods often proceed faster and with higher efficiency compared to conventional heating. rsc.org The synthesis of 8-hydroxyquinoline-2-carboxanilides has also been reported via a microwave-assisted condensation, showcasing the broad applicability of this technique for preparing functionalized quinolines. nih.gov

Table 3: Selected Microwave-Assisted Syntheses of Quinoline Derivatives

Product TypeReactantsCatalyst/ConditionsReaction TimeYieldReference
2-Styryl-4-quinolinecarboxylic acidsQuinaldic acid, ArylbenzaldehydesTFA, Microwave2 min60-90% researchgate.net
8-Hydroxy-N-phenylquinoline-2-carboxamides8-Hydroxyquinoline-2-carboxylic acid, Substituted anilinePCl₃, Microwave-61-79% nih.gov
Quinoline derivatives5,5-Dimethylcyclohexane-1,3-dione, Aromatic aldehydes, Malononitrile, Ammonium acetate (B1210297)TEA, EtOH, Microwave (100W)12 min85-98% rsc.org

Molecular Iodine Catalysis

The use of molecular iodine as a catalyst represents a significant step towards greener chemical synthesis. Iodine is an inexpensive, non-toxic, and mild Lewis acid, making it an attractive alternative to harsh acid or base catalysts traditionally used in quinoline synthesis. organic-chemistry.org

Molecular iodine has been shown to be a highly efficient catalyst for the synthesis of quinolines via the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.orgrsc.org This method is notable for its mild reaction conditions, often proceeding at room temperature in ethanol, and requiring only a catalytic amount (e.g., 1 mol%) of iodine. organic-chemistry.org The protocol demonstrates high efficiency and selectivity for a variety of substrates, avoiding the need for hazardous reagents and making it an environmentally benign approach to constructing the quinoline core. organic-chemistry.org While direct synthesis of this compound using this specific catalytic system is not extensively detailed, the principles offer a promising avenue for future synthetic design.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant step forward in the synthesis of quinoline derivatives, aligning with the principles of green chemistry. Traditional synthesis methods often rely on large volumes of volatile and potentially toxic organic solvents. Eliminating the solvent can lead to higher reaction efficiency, reduced waste, simplified workup procedures, and lower operational costs.

For the synthesis of quinoline-4-carboxylic acid derivatives, which share a structural relationship with the target compound, solvent-free approaches have been successfully employed. researchgate.net These reactions are often facilitated by microwave irradiation or involve grinding solid reactants together, sometimes with a catalytic amount of a solid acid or base. For instance, the Doebner reaction, a classic method for synthesizing quinoline-4-carboxylic acids from anilines, pyruvic acid, and aldehydes, has been adapted to solvent-free conditions, demonstrating the potential for these cleaner synthetic routes. researchgate.net Researchers have explored various catalysts and conditions to overcome the limitations of traditional methods, which can include poor yields and long reaction times. researchgate.netresearchgate.net

Sustainable Chemical Processes in Industrial Production

On an industrial scale, the production of hydroxyaromatic carboxylic acids, a class that includes this compound, has traditionally relied on methods like the Kolbe-Schmitt reaction. rsc.org This process involves the carboxylation of a phenoxide with carbon dioxide under high temperature and pressure. rsc.org While effective for large-scale production, these batch reactions often require long reaction times and are dependent on petroleum-based feedstocks, raising sustainability concerns. rsc.org

Modern industrial chemistry is increasingly focused on developing sustainable alternatives. patsnap.com This shift involves several key strategies:

Use of Bio-based Feedstocks: There is a growing interest in using phenolic compounds derived from biomass as starting materials, which would reduce the reliance on fossil fuels. rsc.org

Greener Reaction Conditions: Research aims to lower the energy intensity of these processes by developing catalysts that function under milder conditions. patsnap.compatsnap.com This includes exploring biocatalytic processes using enzymes, which operate at ambient temperatures and pressures, and can offer high selectivity. patsnap.com

Catalyst Innovation: A move away from expensive and toxic heavy metal catalysts towards those based on earth-abundant and less toxic metals, such as nickel, is a key research direction. mdpi.com Nickel-based heterogeneous catalysts have been investigated for the oxidation of biomass-derived compounds to produce valuable carboxylic acids, demonstrating good recyclability and stability. mdpi.com

Process Intensification: The adoption of continuous flow reactors and techniques like reactive distillation, which combine reaction and separation into a single step, can significantly improve efficiency, reduce waste, and enhance safety in industrial production. patsnap.compatsnap.com

Although the global production of hydroxyaromatic carboxylic acids currently utilizes a very small fraction of anthropogenic CO2 emissions, enhancing the sustainability and expanding the applications of these CO2-based products is a critical goal for contributing to a circular economy. rsc.org

Metal-Free Regioselective Deuteration Approaches

The incorporation of deuterium (B1214612), a heavy isotope of hydrogen, into a molecule is a powerful tool for various scientific applications, including mechanistic studies, metabolic analysis, and as internal standards in mass spectrometry. mostwiedzy.pl Achieving regioselective deuteration—the placement of deuterium at a specific position in the molecule—without the use of transition metal catalysts is a significant challenge and an area of active research.

A metal-free method for the regioselective deuteration of hydroxyquinoline compounds has been developed. mostwiedzy.pl This approach utilizes simple and low-cost reagents under ambient conditions. The process involves an H/D isotope exchange reaction using either a deuterated base (like KOD in D₂O) or a deuterated acid (like D₂SO₄ in D₂O). mostwiedzy.pl The position of the deuterium exchange is dictated by the electronic properties of the quinoline ring system. This green deuteration method provides a valuable tool for isotopic labeling, avoiding the cost and potential toxicity associated with metal catalysts. mostwiedzy.pl The resulting deuterated compounds are crucial for studies in NMR spectroscopy, medicinal research, and drug discovery. mostwiedzy.pl

Deuteration Method Reagents Key Feature Significance
Isotope Exchange mostwiedzy.plKOD in D₂O or D₂SO₄ in D₂OMetal-free, regioselectiveProvides isotopically labeled materials for research using low-cost, green reagents.
Modified Skraup-Doebner-Von Miller Synthesis mostwiedzy.plDeuterated precursorsPotential for higher deuteration capacityAllows for the synthesis of more complex deuterated hydroxyquinolines.

Synthesis of Specific Derivatives of this compound

Esterification and Amidation Reactions

The carboxylic acid group at the 5-position is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's solubility, stability, and biological activity.

Esterification: Esters are typically synthesized by reacting the carboxylic acid with an alcohol under acidic conditions. A more common laboratory method involves first converting the carboxylic acid to a more reactive species, such as an acyl chloride, by treating it with an agent like thionyl chloride (SOCl₂). researchgate.net This acyl chloride can then readily react with an alcohol or a phenol (B47542) to form the corresponding ester. researchgate.net

Amidation: Similarly, amides are formed by reacting the carboxylic acid with an amine. The direct reaction requires high temperatures, so it is often facilitated by coupling agents or by converting the carboxylic acid to its acyl chloride. researchgate.net Reacting the acyl chloride of a quinoline carboxylic acid with various primary or secondary amines yields the desired amide derivatives. researchgate.netnih.gov For instance, substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been synthesized by condensing activated 8-hydroxyquinoline-2-carboxylic acid with substituted anilines in the presence of phosphorus trichloride. nih.gov

These reactions are highly versatile, allowing for the introduction of a wide array of functional groups via the alcohol or amine component. nsf.govresearchgate.net

Reaction Type Starting Materials Reagents Product Reference
Amidation8-Hydroxyquinoline-2-carboxylic acid, Substituted anilinePhosphorus trichloride8-Hydroxy-N-phenylquinoline-2-carboxamide nih.gov
AmidationQuinoline-2-carboxylic acid, ArylamineThionyl chloride (to form acyl chloride)Quinoline-2-carboxylic acid amide researchgate.net
EsterificationQuinoline-2-carboxylic acid, PhenolThionyl chloride (to form acyl chloride)Quinoline-2-carboxylic acid aryl ester researchgate.net

Synthesis of Hybrid Molecules and Conjugates

Molecular hybridization is a strategy where two or more distinct pharmacophores are covalently linked to create a single molecule with potentially enhanced or synergistic biological activities. mdpi.com The this compound scaffold is an attractive component for creating such hybrids.

One approach involves linking quinoline moieties to form bisquinoline systems. A one-pot protocol has been described that involves the Williamson ether synthesis between an ethyl 2-(halomethyl)quinoline-3-carboxylate and an 8-hydroxyquinoline (B1678124), followed by ester hydrolysis to yield the final carboxyl-substituted bisquinoline derivative. researchgate.net

Another strategy is the conjugation of the quinoline core to other biologically active molecules.

Cinnamic Acid Hybrids: A series of hybrid molecules containing both a 2-quinolinone structure and a cinnamic acid moiety have been synthesized. mdpi.com

Ciprofloxacin (B1669076) Conjugates: The well-known antibiotic ciprofloxacin has been conjugated to 8-hydroxyquinoline. One method uses a Mannich reaction, where 5-chloro-8-hydroxyquinoline (B194070) reacts with ciprofloxacin and paraformaldehyde. nih.gov Another approach involves the direct coupling of 8-hydroxyquinoline-2-carboxylic acid with ciprofloxacin using peptide coupling agents like TBTU. nih.gov

These hybrid molecules aim to combine the therapeutic advantages of their constituent parts, potentially leading to novel drugs with improved efficacy or new mechanisms of action. mdpi.com

Derivatization through Substitution Reactions at Various Positions

Beyond the carboxylic acid group, the quinoline ring itself can be functionalized through various substitution reactions to fine-tune the molecule's properties.

Halogenation: The quinoline ring can be selectively halogenated. For example, treatment of 2-alkyl-8-hydroxyquinoline with N-chlorosuccinimide (NCS) under acidic conditions introduces chlorine atoms at the 5 and 7 positions. nih.gov

Nitration and Reduction: The ring can be nitrated, and the resulting nitro group can be subsequently reduced to an amino group, which serves as a handle for further functionalization, such as acylation or amination. researchgate.net

C-H Functionalization: Modern methods focus on the direct functionalization of C-H bonds. For instance, a metal-free strategy has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines through a tandem C(sp³)–H activation and cyclization process. acs.org

Heterocycle Formation: The carboxylic acid group can be used as a starting point to build other heterocyclic rings. In one study, quinoline-2-carboxylic acid was converted in several steps into derivatives containing 1,3,4-oxadiazole, thiazolidinone, and tetrazole rings. ajchem-a.com

These derivatization reactions provide a powerful toolkit for creating a diverse library of this compound analogues for chemical and biological screening. nih.govnih.gov

Strategies for Introducing Varied Substituents for Structure-Activity Relationship Studies

The exploration of the biological activities of this compound and its derivatives is critically dependent on the strategic introduction of a diverse array of substituents. These chemical modifications are essential for conducting comprehensive Structure-Activity Relationship (SAR) studies. SAR studies aim to elucidate the relationship between the chemical structure of a compound and its biological activity, thereby guiding the design of analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles. The core scaffold of this compound offers multiple positions amenable to substitution, primarily on the quinoline ring system and at the carboxylic acid function.

Key strategies for introducing chemical diversity into the this compound scaffold involve a range of synthetic transformations. These include, but are not limited to, electrophilic aromatic substitution, nucleophilic aromatic substitution, and modifications of the carboxylic acid group. For instance, halogenation, nitration, and Friedel-Crafts reactions can be employed to introduce substituents onto the benzene (B151609) ring of the quinoline nucleus. The carboxylic acid moiety can be converted into esters, amides, or other bioisosteres to probe interactions with biological targets.

Systematic variation of substituents allows for the investigation of the influence of electronic effects, steric bulk, and lipophilicity on the biological activity of the resulting derivatives. For example, the introduction of electron-withdrawing groups (e.g., nitro, cyano, or halo groups) or electron-donating groups (e.g., alkyl or alkoxy groups) at different positions on the quinoline ring can significantly alter the electronic distribution within the molecule, which in turn can affect its binding affinity to a target protein. nih.gov Similarly, varying the size and shape of the substituents can probe the steric requirements of the binding pocket.

The following data tables illustrate common substitution patterns and the rationale behind their use in SAR studies, based on established principles from related quinoline-based medicinal chemistry campaigns.

Table 1: Substitution Strategies for the Quinoline Ring

Position of SubstitutionType of SubstituentRationale for SAR Studies
C-3Small alkyl groups, halogensTo explore steric and electronic effects near the heterocyclic ring.
C-4Phenyl, substituted phenylTo investigate the impact of bulky, hydrophobic groups. nih.gov
C-6Halogens (F, Cl, Br), MethoxyTo modulate lipophilicity and electronic properties. nih.gov
C-7Halogens, Alkyl, Amino groupsTo probe the binding pocket for additional interactions. acs.org
C-8Hydroxyl, Alkoxy groupsTo introduce hydrogen bond donors/acceptors. researchgate.net

Table 2: Modification of the Carboxylic Acid Moiety

Derivative TypeSynthetic ApproachRationale for SAR Studies
EstersFischer esterification with various alcoholsTo enhance lipophilicity and cell permeability.
AmidesCoupling with primary/secondary aminesTo introduce hydrogen bond donors/acceptors and new vectors for interaction. nih.gov
HydrazidesReaction with hydrazine (B178648) hydrateTo serve as a key intermediate for further heterocycle synthesis. ajchem-a.com
Bioisosteres (e.g., tetrazole)Multi-step synthesis from the nitrileTo replace the carboxylic acid with a group of similar acidic properties but different metabolic stability.

The insights gained from these systematic modifications are crucial for the rational design of novel this compound derivatives with optimized therapeutic potential. By correlating specific structural features with changes in biological activity, researchers can develop predictive models to guide the synthesis of more effective and targeted drug candidates.

Advanced Spectroscopic and Analytical Characterization of 2 Hydroxyquinoline 5 Carboxylic Acid and Analogues

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) for Metal Complex Speciation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful "soft ionization" technique for investigating the speciation of metal complexes in solution. biosynth.comsigmaaldrich.com It gently desolvates and transfers non-covalent assemblies, such as metal-ligand complexes, from the solution phase into the high vacuum environment of the mass spectrometer, allowing for the direct determination of their stoichiometry, structure, and the metal's oxidation state. biosynth.comsigmaaldrich.com This method is particularly valuable for studying how quinoline-based ligands, including 2-hydroxyquinoline-5-carboxylic acid and its analogues, coordinate with various metal ions.

Research on the binding of 8-hydroxyquinoline-2-carboxylic acid (8-HQA), a structural isomer of the title compound, with Gallium(III) has successfully utilized ESI-MS. These studies confirmed that the most stable and predominant species formed in solution and isolated in the solid state is the 1:2 complex, [Ga(8-HQA)₂]⁻. researchgate.net Similarly, ESI-MS has been employed to characterize copper(II) and zinc(II) complexes with Schiff bases derived from 8-hydroxyquinoline (B1678124), providing clear mass-to-charge ratio (m/z) data that confirms the formation of complexes like [M+H]⁺, where M is the metal complex. beilstein-journals.org

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. For instance, the analysis of palladium(II) complexes with quinolinylaminophosphonates showed that fragmentation pathways depend on the specific structure of the complex, often involving the sequential loss of halide ligands or parts of the phosphonate (B1237965) group. uncw.edu The cone voltage in the ESI source is a critical parameter; optimizing it can minimize in-source fragmentation, ensuring that the observed gas-phase species accurately reflect the speciation in the solution. sigmaaldrich.com

Below is a table summarizing ESI-MS findings for metal complexes of quinoline (B57606) analogues.

Ligand AnalogueMetal IonKey FindingsReference
8-Hydroxyquinoline-2-carboxylic acid (8-HQA)Ga(III)Identified [Ga(8-HQA)₂]⁻ as the main species formed. researchgate.net
8-Hydroxyquinoline Schiff BasesCu(II), Zn(II)Confirmed the formation of protonated molecular ions [M+H]⁺. beilstein-journals.org
QuinolinylaminophosphonatesPd(II)Observed sodiated molecules [M+Na]⁺ and detailed fragmentation pathways. uncw.edu
8-HydroxyquinolineCu(II)Detected [Cu(II)L]⁺ and [Cu(II)L₂H]⁺ ions, with relative intensities dependent on ESI cone voltage. sigmaaldrich.com

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

Absorption and Emission Properties

The photophysical properties of this compound and its analogues are governed by electronic transitions within the quinoline ring system. UV-Vis absorption spectroscopy typically reveals transitions localized on the heterocyclic ring. For many quinoline derivatives, these correspond to π→π* transitions. core.ac.uk

The fluorescence emission of these compounds is also linked to the quinoline core. Many 8-hydroxyquinoline derivatives are known to be fluorescent and are widely used as chelating sensors for metal ions like Zn²⁺. nih.gov However, the emission properties are highly sensitive to substitution and environment. For example, while a Zn(II) complex with an 8-hydroxyquinoline Schiff base (ZnBS) exhibits green fluorescence, a similar complex (ZnOQ) is non-fluorescent. nih.gov The emission in fluorescent analogues, such as a Zn(II) complex with a quinolinolate ligand, often appears as a broad peak resulting from π→π* transitions, with one study reporting a maximum centered at 495 nm. nih.gov

Stokes Shift and Quantum Yield Measurements

The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, and the fluorescence quantum yield (Φ_F), which describes the efficiency of the fluorescence process, are critical parameters for evaluating the suitability of a compound for applications like fluorescent probes. nih.gov

For quinoline derivatives, these properties can vary widely. A study on a series of synthesized quinoline-amide derivatives noted that one compound, in particular, exhibited a remarkably large Stokes shift. nih.gov Research on styrylquinoline dyes, another class of analogues, found that these compounds possess large Stokes shifts, a desirable feature for imaging applications; however, this property was accompanied by relatively low fluorescence quantum yields, ranging from 0.034 to 0.079. nih.gov This inverse relationship between a large Stokes shift and quantum yield is a common phenomenon.

In contrast, other systems incorporating hydroxyquinoline moieties show more efficient fluorescence. For instance, certain P(V) phthalocyanine (B1677752) complexes functionalized with 8-hydroxyquinoline derivatives demonstrate moderate quantum yields of 10–16%. uni.lu The quantum yield for the quinolone antibiotic enrofloxacin (B1671348) was determined to be 0.125 using quinine (B1679958) sulfate (B86663) as a reference standard. The selection of an optimal fluorescent probe involves balancing these factors: a large Stokes shift is advantageous for minimizing spectral overlap, while a high quantum yield is necessary for strong signal detection. nih.gov

The table below presents photophysical data for various quinoline analogues.

Compound ClassStokes ShiftQuantum Yield (Φ_F)Reference
Styrylquinoline DyesHigh0.034 - 0.079 nih.gov
P(V) Phthalocyanine-8HQ complexesCharacteristic0.10 - 0.16 uni.lu
EnrofloxacinNot specified0.125
Phenol (B47542) derivatives (for comparison)0.45 - 0.49 eV0.11 - 0.13 nih.gov

Infrared (IR) Spectroscopy and Spectroelectrochemistry

Vibrational Analysis of Functional Groups

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the key functional groups are the carboxylic acid, the hydroxyl group (or its keto tautomer), and the quinoline ring itself.

The carboxylic acid group gives rise to several distinct IR bands. The O–H stretching vibration produces a very broad and strong absorption in the 2500–3300 cm⁻¹ region, which often overlaps with C–H stretching bands. The carbonyl (C=O) stretch of the carboxyl group is also intense, typically appearing between 1710 and 1760 cm⁻¹. For carboxylic acids that exist as hydrogen-bonded dimers, this band is found centered around 1710 cm⁻¹. The C–O stretching vibration is observed in the 1320–1210 cm⁻¹ range.

The vibrations of the quinoline ring and the hydroxyl group also produce characteristic signals. In quinolin-8-ol, a band at approximately 1580 cm⁻¹ has been assigned to the δ(O-H) bending mode. A study of various quinoline derivatives identified C=C bond vibrations in the 1555–1526 cm⁻¹ region. nih.gov Analysis of the closely related 2-hydroxyquinoline-4-carboxylic acid confirms the presence of these functional groups through its ATR-IR spectrum.

The following table summarizes the expected vibrational frequencies for this compound based on data from analogues and general spectroscopic principles.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference
O–H StretchCarboxylic Acid (dimer)2500–3300 (very broad)
C=O StretchCarboxylic Acid (dimer)~1710
δ(O-H) BendPhenolic Hydroxyl~1580
C=C StretchAromatic Ring1555–1526 nih.gov
C–O StretchCarboxylic Acid1320–1210

In-situ IR Spectroelectrochemistry for Oxidation Mechanisms

In-situ IR spectroelectrochemistry is a sophisticated technique that combines electrochemical measurements with simultaneous IR spectroscopy. This allows for the real-time detection of transient species and provides detailed mechanistic information about redox processes. Studies on the oxidation of hydroxyquinoline carboxylic acids, including analogues like 2-methyl-5-hydroxyquinoline-6-carboxylic acid, have employed this method to great effect. researchgate.net

Crucially, these studies demonstrated that the presence of a carboxylic acid group on the quinoline ring does not influence this fundamental oxidation mechanism. researchgate.net The mechanism does, however, change in the presence of a strong external proton acceptor like pyridine (B92270). Under these conditions, the oxidation transforms into a more conventional ECEC (Electron transfer, Chemical step, Electron transfer, Chemical step) process, involving the transfer of two electrons and two protons per single molecule of the hydroxyquinoline derivative. These findings are critical for understanding the electron transfer capabilities of these compounds in various chemical and biological systems.

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability of chemical compounds under varying temperature conditions.

Thermogravimetric analysis (TGA) measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. This technique is instrumental in assessing the thermal stability of quinoline derivatives. The decomposition of a polymer synthesized from 8-hydroxyquinoline-5-sulphonic acid, catechol, and formaldehyde (B43269) (8-HQ-5-SACF) was studied using TGA at a heating rate of 10ºC per minute. derpharmachemica.com The analysis revealed that the polymer undergoes a two-stage decomposition process. The initial, slower decomposition phase is followed by a more rapid weight loss at higher temperatures. derpharmachemica.com

Similarly, the thermal stability of mixed-ligand metal complexes involving 8-hydroxyquinoline has been investigated. researchgate.net TGA curves for Co(II), Ni(II), Cd(II), Al(III), and La(III) complexes with salen and 8-hydroxyquinoline ligands were recorded from ambient temperature to 800 °C. The results indicated that the synthesized complexes were thermally stable. researchgate.net

The general methodology for such analyses involves heating the sample at a constant rate under a nitrogen atmosphere to prevent oxidative decomposition. ucm.es The resulting TGA and derivative thermogravimetry (DTG) curves provide information on the onset temperature of decomposition, the temperature ranges of different decomposition stages, and the percentage of mass loss at each stage. nih.gov For instance, the thermal decomposition of various pharmaceutical compounds shows distinct stages of mass loss corresponding to the elimination of specific molecular fragments. nih.gov

Compound/ComplexDecomposition StageTemperature Range (°C)Weight Loss (%)Reference
8-HQ-5-SACF PolymerStage 1200-400~20 derpharmachemica.com
Stage 2400-680~35 derpharmachemica.com
Glibenclamide (Analogue)Stage 1185-286.6028.54 nih.gov
Glimepiride (Analogue)Stage 1198-269.3131.75 nih.gov

Electrochemical Characterization

Electrochemical methods provide insight into the redox properties of molecules, which is fundamental to understanding their electronic behavior and potential applications in areas like sensors or organic electronics.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the electrochemical properties of an analyte in solution. biologic.net It provides information on the thermodynamics of redox processes and the kinetics of heterogeneous electron-transfer reactions. biologic.net

The electrochemical behavior of several hydroxyquinoline analogues has been extensively studied using CV. For example, the oxidation mechanism of hydroxyquinoline carboxylic acids, such as 8-hydroxyquinoline-7-carboxylic acid and 2-methyl-5-hydroxyquinoline-6-carboxylic acid, was investigated in an aprotic environment. nih.gov The study revealed that the oxidation is an intricate process involving two electrons and three starting molecules, leading to the protonation of the nitrogen atom in the heterocycle. nih.govtubitak.gov.tr

In another study, the electrochemical reduction of 2-[(8-hydroxyquinoline-5-yl)azo]benzo[c]cinnoline in dimethyl sulfoxide (B87167) (DMSO) was shown to exhibit three distinct cathodic (reduction) peaks and three corresponding anodic (oxidation) peaks in its cyclic voltammogram. tubitak.gov.trtubitak.gov.tr Each of these peaks was determined to correspond to a one-electron transfer process. tubitak.gov.trtubitak.gov.tr Similarly, the CV for 8-hydroxy-quinoline-5-carbaldehyde, a closely related analogue, showed multiple reduction waves. mdpi.com The interaction of 8-hydroxyquinoline-2-carboxylic acid (an isomer of the target compound) with molybdate (B1676688) has also been characterized using CV, showing how the redox peaks shift upon complex formation. researchgate.net

CompoundObserved ProcessPotential (V)Key FindingReference
2-[(8-hydroxyquinoline-5-yl)azo]benzo[c]cinnolineReductionThree distinct peaksEach peak corresponds to a one-electron transfer. tubitak.gov.trtubitak.gov.tr
8-hydroxy-quinoline-5-carbaldehyde analogue (2e)Reduction-1.233 (irreversible), -1.510 (quasi-reversible)The second wave is a one-electron process. mdpi.com
Hydroxyquinoline carboxylic acidsOxidation-Mechanism involves 2 electrons and 3 starting molecules. nih.gov

Differential Pulse-Anodic Stripping Voltammetry (DP-ASV) is a highly sensitive electroanalytical technique for determining the concentration of trace metal ions. The method involves a preconcentration step where the analyte is deposited onto the working electrode, followed by a stripping step where the analyte is rapidly oxidized from the electrode, generating a current peak proportional to its concentration. researchgate.net

This technique has been employed to study the interaction between 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and molybdate ions. researchgate.net In these experiments, the electrochemical response was measured at varying concentrations of 8-HQA. The results from DP-ASV, in conjunction with other techniques, help to characterize the formation and stoichiometry of the metal-ligand complexes in solution. researchgate.net The renewal of the electrode surface after each measurement cycle allows for multiple, reproducible determinations. researchgate.net

Controlled Potential Electrolysis (CPE), also known as bulk electrolysis, is used to determine the total number of electrons transferred in a redox reaction (the 'n' value) and to synthesize products of electrochemical reactions. The technique involves holding the working electrode at a constant potential that is sufficient to cause the desired oxidation or reduction, and the current is monitored over time until the reaction is complete. tubitak.gov.tr

Chromatographic Techniques

Chromatographic techniques are powerful tools for separating, identifying, and quantifying components within a mixture. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable for the analysis of quinoline derivatives.

The purity of compounds like 8-Hydroxy-2-quinolinecarboxylic acid can be assessed using HPLC. sigmaaldrich.com Furthermore, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been used to analyze the products formed during the electrochemical oxidation of hydroxyquinoline carboxylic acids. nih.gov

LC-MS has also been central to metabolomic studies involving these compounds. For instance, 5-hydroxyquinoline-2-carboxylic acid was identified as a dead-end metabolite from the bacterial degradation of 5-aminonaphthalene-2-sulfonic acid, with its structure confirmed by mass spectrometry and NMR. nih.govnih.gov In a different application, 2-hydrazinoquinoline (B107646) was developed as a derivatization agent to improve the LC-MS analysis of short-chain carboxylic acids. nih.gov This derivatization enhances the chromatographic performance and ionization efficiency, allowing for reliable detection and measurement of these metabolites in biological samples. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Lipophilicity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique for the determination of lipophilicity, a critical physicochemical parameter. researchgate.net The lipophilicity of a compound, often expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, governs its behavior in biological systems. RP-HPLC offers a rapid, reproducible, and automated alternative to the traditional shake-flask method for logP determination. google.comgoogle.com The method is advantageous due to its speed, requirement for only small sample volumes, and its insensitivity to impurities. nih.gov

The underlying principle of this technique is the correlation between a compound's retention time on a nonpolar stationary phase and its hydrophobicity. nih.gov In a typical setup, a compound is injected into a system equipped with a nonpolar stationary phase, such as a Symmetry C18 column. researchgate.net The mobile phase consists of a polar solvent system, commonly a gradient of acetonitrile (B52724) and water, often containing an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov As the concentration of the less polar solvent (acetonitrile) increases, hydrophobic compounds that are retained by the stationary phase begin to elute.

Table 1: Calculated Lipophilicity of Quinoline Carboxylic Acid Analogues

Compound NameMolecular FormulaCalculated LogP (XLogP3-AA)Source
This compoundC₁₀H₇NO₃0.9 nih.gov
2-Hydroxyquinoline-4-carboxylic acidC₁₀H₇NO₃0.6 nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, simple, and rapid analytical method used to monitor the progress of chemical reactions, such as the synthesis of quinoline derivatives. nih.gov It allows for the qualitative assessment of a reaction's completion by observing the consumption of starting materials and the formation of products over time.

The procedure involves applying a small spot of the reaction mixture onto a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of a stationary phase, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (mobile phase or eluent). For quinoline carboxylic acids, a common mobile phase might be a mixture of ethyl acetate (B1210297) and hexane. Due to the acidic nature of the carboxyl group, which can cause streaking or "tailing" on the silica plate, a small amount of acetic or formic acid is often added to the eluent to ensure well-defined spots. researchgate.net

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf).

For compounds containing a quinoline ring, visualization is straightforward as they are typically UV-active. When the developed plate is viewed under a UV lamp (254 nm), the compounds appear as dark spots against the fluorescent background of the plate. epfl.ch By spotting the reaction mixture at different time intervals, one can track the disappearance of the starting material spots and the appearance and intensification of the product spot, which will have a distinct Rf value.

Table 2: Illustrative TLC Monitoring of a Hypothetical Synthesis of this compound

Time PointStarting Material A (Rf)Starting Material B (Rf)Product (Rf)Observations
t = 0 min0.750.60-Strong spots for both starting materials.
t = 30 min0.750.600.45Fainter starting material spots; new product spot appears.
t = 60 min0.750.600.45Very faint starting material spots; product spot intensifies.
t = 90 min--0.45Starting material spots have disappeared; strong product spot.
Note: Rf values are hypothetical and for illustrative purposes. Eluent: Ethyl Acetate/Hexane/Acetic Acid (6:3.9:0.1).

Computational and Theoretical Studies on 2 Hydroxyquinoline 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency, making it an ideal tool for studying complex organic molecules.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 2-hydroxyquinoline-5-carboxylic acid, this involves calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. This optimized geometry corresponds to the most probable structure of the molecule in the gas phase.

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes mapping the distribution of electron density, which reveals how electrons are shared between atoms and identifies regions of high or low electron concentration. From this, properties such as dipole moment and molecular electrostatic potential (MEP) can be calculated. The MEP map is particularly insightful, as it visualizes the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting intermolecular interactions.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP) is an approximation of the exchange-correlation energy, which accounts for the complex interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used due to its proven success in reproducing experimental results for a vast range of organic molecules.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. A commonly employed basis set for molecules containing C, H, N, and O is the 6-311G(d,p) or its variations like 6-311++G(d,p). The "++" indicates the addition of diffuse functions, which are important for describing anions and weak interactions, while "(d,p)" signifies the inclusion of polarization functions that allow for more flexibility in the shape of the orbitals, leading to a more accurate representation of bonding.

Chemical reactions and processes are most often carried out in a solvent. To account for the influence of the solvent on the molecule's properties, computational models known as solvation models are used. These models treat the solvent as a continuous medium with a specific dielectric constant, which surrounds the solute molecule in a cavity.

The Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) and the Conductor-like Polarizable Continuum Model (CPCM) are two such popular implicit solvation models. By incorporating these models, calculations can more accurately predict the behavior of this compound in solution, providing solvated-phase geometries, energies, and electronic properties that are more comparable to experimental measurements conducted in a liquid phase.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized.

For quinoline (B57606) derivatives, DFT calculations are used to compute the energies of the HOMO and LUMO. These values are then used to calculate global reactivity descriptors such as chemical hardness, softness, and electronegativity, which further quantify the molecule's stability and reactivity.

Table 1: Representative Frontier Orbital Energies and Energy Gaps for a Quinoline Derivative (Calculated using B3LYP/6-311G(d,p))

ParameterEnergy (eV)
EHOMO-6.25
ELUMO-2.15
Energy Gap (ΔE) 4.10

Note: Data is illustrative and based on typical values for related quinoline structures found in the literature. Actual values for this compound would require specific calculation.

The HOMO-LUMO gap is also directly related to the electronic excitation properties of a molecule. The energy required for the lowest-energy electron excitation corresponds roughly to the HOMO-LUMO energy gap. This information is vital for understanding a molecule's response to light, including its absorption and emission spectra. Time-Dependent DFT (TD-DFT) is often employed to more accurately predict electronic transition energies and oscillator strengths, which determine the intensity of absorption bands in a UV-Vis spectrum.

Furthermore, the distribution of the HOMO and LUMO across the molecular structure provides insight into intramolecular charge transfer (ICT). If the HOMO and LUMO are localized on different parts of the molecule, an electronic transition can lead to a significant shift in electron density, creating a charge-separated excited state. This property is essential for applications in nonlinear optics and organic electronics. For this compound, analysis would likely show the HOMO concentrated on the electron-rich hydroxyquinoline ring system and the LUMO potentially involving the carboxylic acid group, facilitating ICT upon excitation.

Quantum Chemical Descriptors

Electronegativity, Global Hardness, and Chemical Potential

Calculations for the electronegativity (χ), global hardness (η), and chemical potential (μ) for this compound are not found in the reviewed scientific literature. These parameters are often derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in DFT studies to quantify a molecule's reactivity. nih.gov

Electrophilicity Index

A specific value for the global electrophilicity index (ω) for this compound has not been reported in the available literature. This index is calculated from the chemical potential and global hardness and serves to measure a molecule's propensity to act as an electrophile. rsc.org

Dipole Moment

The calculated dipole moment for this compound is not specified in the published research. DFT calculations are a standard method for determining the magnitude and orientation of the dipole moment, which influences a molecule's polarity and intermolecular interactions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions

While TD-DFT is a common method for predicting UV-Vis absorption spectra for organic molecules, specific spectroscopic predictions for this compound are not available in the surveyed literature. rsc.orgijcce.ac.ir Such analyses on related quinoline structures help assign electronic transitions, like π → π* and n → π*, which are characteristic of these chromophoric systems. rsc.orgresearchgate.net

Molecular Dynamics and Monte Carlo Simulations

There are no specific molecular dynamics or Monte Carlo simulation studies in the reviewed literature that focus on this compound to analyze its dynamic behavior, solvation, or interaction with other molecules.

Conformational Analysis and Tautomeric Equilibria

The most significant computational aspect of this compound discussed in the literature is its tautomerism. The compound can theoretically exist in several forms, primarily the hydroxy-quinoline form and the keto-amide (quinolinone) form.

Computational studies on hydroxyquinoline isomers have established that the position of the hydroxyl group is critical in determining the most stable tautomer. researchgate.net For 2-hydroxyquinolines, the equilibrium overwhelmingly favors the amide tautomer, 2-oxo-1,2-dihydroquinoline, also known as 2-quinolinone or carbostyril. researchgate.net This preference is due to the formation of a stable cyclic amide group. researchgate.net Therefore, the proper IUPAC name for the most stable form of the title compound is 2-oxo-1H-quinoline-5-carboxylic acid .

Furthermore, studies on hydroxyquinoline carboxylic acids indicate the presence of zwitterionic tautomers, especially in the solid state. researchgate.net In this form, the acidic proton from the carboxylic acid group transfers to the basic nitrogen atom of the quinoline ring, resulting in a hydroxyquinolinium carboxylate structure. researchgate.net Solution NMR studies suggest a dynamic equilibrium may exist between the neutral acid and the zwitterionic form in solvents like DMSO. researchgate.net

Table 1: Primary Tautomeric Forms of this compound

Tautomer NameStructural DescriptionPredominant State
This compoundEnol-imine form with a hydroxyl group at position 2.Minor tautomer.
2-Oxo-1,2-dihydroquinoline-5-carboxylic acidKeto-amide form (lactam) with a carbonyl group at position 2.The most stable and predominant tautomer in most conditions. researchgate.net
Zwitterionic TautomerInternal salt with a protonated quinoline nitrogen and a deprotonated carboxylate group.Can be present, particularly in the solid state and in polar solvents. researchgate.net

Theoretical Support for Experimental Observations (e.g., Corrosion Inhibition)

Theoretical investigations, typically employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are crucial for elucidating the inhibition mechanisms of organic molecules at the atomic and molecular levels. These studies provide valuable insights into the relationship between the molecular structure of an inhibitor and its protective performance.

For many quinoline derivatives, theoretical calculations have successfully predicted and explained their effectiveness as corrosion inhibitors. These studies often involve the calculation of several quantum chemical parameters, which help in understanding the adsorption behavior of the inhibitor on a metal surface. Key parameters include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): This parameter is associated with the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons to the vacant d-orbitals of a metal, leading to stronger adsorption and higher inhibition efficiency.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This indicates the ability of a molecule to accept electrons. Lower ELUMO values suggest a greater capacity to accept electrons from the metal surface.

ΔE (Energy Gap = ELUMO - EHOMO): A smaller energy gap generally implies higher reactivity of the inhibitor molecule, which can lead to stronger interaction with the metal surface.

Dipole Moment (μ): This parameter provides information about the polarity of the molecule and its potential to adsorb onto the metal surface through electrostatic interactions.

Global Hardness (η) and Softness (σ): These parameters describe the resistance to change in the electron distribution of the molecule. Softer molecules are generally more reactive and can be more effective inhibitors.

Molecular dynamics simulations further complement these quantum chemical calculations by providing a dynamic picture of the adsorption process. These simulations can visualize the orientation of the inhibitor molecules on the metal surface and calculate the binding energy, which is a direct measure of the strength of the adsorption.

Although specific data tables and detailed research findings for this compound are not available, the established theoretical frameworks used for other quinoline derivatives would be applicable. A hypothetical study would likely involve the calculation of the aforementioned quantum chemical parameters and the simulation of its adsorption on a relevant metal surface, such as iron or aluminum, to correlate its molecular properties with its potential corrosion inhibition efficiency.

Without specific studies on this compound, any presented data would be speculative. Further experimental and theoretical research is required to fully characterize its properties as a corrosion inhibitor.

Structure Activity Relationship Sar Studies of 2 Hydroxyquinoline 5 Carboxylic Acid Derivatives

Impact of Substituent Position and Nature

The biological activity of quinoline (B57606) compounds is highly sensitive to the type and position of substituents on the core ring structure. Modifications to the hydroxyl and carboxylic acid groups, as well as the introduction of various other chemical moieties, can dramatically alter a compound's efficacy and target specificity.

The hydroxyl (-OH) and carboxylic acid (-COOH) groups are fundamental to the biological activity of hydroxyquinoline carboxylic acids, primarily through their ability to chelate metal ions and form hydrogen bonds with biological targets. Studies on the isomeric 8-hydroxyquinoline-2-carboxylic acid (HQC) show it acts as a highly effective tridentate ligand, coordinating with metal ions through the pyridine (B92270) nitrogen, the phenolic oxygen, and a carboxylic oxygen. uncw.edu This strong chelating ability, which leads to highly stable metal complexes, is considered crucial for its biological effects. uncw.eduresearchgate.net

The relative positioning of these two functional groups is paramount. For instance, in a study of quinoline-4-carboxylic acid analogs, the carboxylic acid group at the C-4 position was found to be a strict requirement for the inhibition of the enzyme dihydroorotate (B8406146) dehydrogenase. nih.gov Similarly, research on 8-hydroxy-quinoline-7-carboxylic acid derivatives identified this specific scaffold as a crucial pharmacophore for Pim-1 kinase inhibition, with molecular modeling suggesting an interaction between this moiety and key amino acid residues (Asp186 and Lys67) in the enzyme's binding pocket. researchgate.net The co-planarity and close proximity of the carboxylic acid and the ring nitrogen atom are thought to be key for the chelating mechanism that drives the pharmacological activity in various quinoline carboxylic acids. nih.gov These findings underscore that the specific arrangement of the hydroxyl and carboxylic acid groups, as seen in the 2-hydroxy-5-carboxy configuration, will define the compound's unique potential for chelation and interaction with specific biological targets.

The introduction of various substituents onto the quinoline core allows for the fine-tuning of a molecule's properties. In SAR studies of related quinoline-4-carboxylic acid analogs, bulky hydrophobic substituents at the C-2 position were found to be necessary for potent inhibitory activity against dihydroorotate dehydrogenase. nih.gov This suggests that steric bulk at certain positions can enhance binding affinity.

Research on 8-hydroxyquinoline (B1678124) derivatives has further elucidated the impact of different substituent types. The introduction of iso-propyl and iso-butyl aliphatic groups at the C-2 position of 5,7-dichloro-8-hydroxyquinoline resulted in significant antiviral activity against the dengue virus. nih.gov The iso-butyl derivative, in particular, showed high potency. nih.gov Aromatic and heteroaromatic substituents also play a significant role. For example, the substitution of an anilide ring (an aromatic amine) onto 8-hydroxyquinoline-2-carboxamides was investigated for antiviral activity against the H5N1 avian influenza virus. nih.gov The activity of these derivatives was strongly influenced by the electronic properties of substituents on this anilide ring. nih.gov

Table 1: Impact of Aliphatic Substituents on Antiviral Activity of 5,7-dichloro-8-hydroxyquinoline Analogs nih.gov
Substituent at C-2Target VirusActivity (IC50)
iso-PropylDengue virus (DENV2)3.03 µM
iso-ButylDengue virus (DENV2)0.49 µM

Halogenation is a common strategy in medicinal chemistry to modulate a molecule's electronic properties and lipophilicity. In SAR studies of various quinoline derivatives, the addition of halogens like chlorine and fluorine has been shown to have a profound effect on biological activity. For instance, in a screening of halogenated 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives for anticancer activity, the 6-chloro analogues were identified as the most active compounds. nih.gov

In the context of 8-hydroxyquinoline-2-carboxanilides, di- and tri-substituted derivatives with chlorine and fluorine on the anilide ring demonstrated high inhibition of H5N1 virus growth with low cytotoxicity. nih.gov Specifically, a derivative with a 3-Chloro-2-Fluoro substitution pattern was highly effective. nih.gov Halogenation is noted to increase the lipophilicity of the compounds, a property that often correlates with enhanced biological activity. nih.gov The anticancer drug Brequinar Sodium, a complex quinoline-4-carboxylic acid derivative, notably features fluorine atoms on both its quinoline ring and its biphenyl (B1667301) substituent, highlighting the importance of halogenation in potent enzyme inhibitors. nih.gov

Table 2: Effect of Halogenation on Antiviral Activity of 8-Hydroxyquinoline-2-carboxanilide Analogs nih.gov
Substituent (R) on Anilide RingVirus Growth Inhibition (%)Cytotoxicity (%)
3-Cl, 2-F91.2%9.7%
3,4,5-Cl79.3%2.4%

Molecular Properties and Biological Activity Correlation

The biological effects of a drug molecule are intrinsically linked to its physicochemical properties. For quinoline derivatives, key properties such as lipophilicity and the electronic and steric nature of substituents are primary determinants of their pharmacological profiles.

Lipophilicity, a measure of a compound's ability to dissolve in fats or lipids, is a critical parameter that affects absorption, distribution, and membrane permeability. nih.govmdpi.com In the study of 8-hydroxyquinoline-2-carboxanilides, lipophilicity was experimentally determined as a log k value using RP-HPLC. nih.gov The research established a clear correlation where antiviral activity linearly increased with rising lipophilicity. nih.gov

Furthermore, the electronic properties of the substituents were found to be equally important. The antiviral activity of the 8-hydroxyquinoline-2-carboxanilides was positively influenced by increasing the electron-withdrawing properties of the substituents on the anilide ring. nih.gov For example, a derivative with a 3-nitro (NO₂) group, which is strongly electron-withdrawing, showed maximal antiviral activity with minimal cytotoxicity. nih.gov This dual correlation indicates that both high lipophilicity and strong electron-withdrawing characteristics are favorable for the activity of this class of compounds. nih.gov

Table 3: Correlation of Lipophilicity (log k) and Electronic Properties with Antiviral Activity nih.gov
Substituent (R) on Anilide RingKey Propertylog k ValueVirus Growth Inhibition (%)
3-NO₂Strongly Electron-Withdrawing~0.4185.0%
3-Cl, 2-FElectron-Withdrawing, Halogenated1.2691.2%
3,4,5-ClElectron-Withdrawing, Halogenated1.4479.3%

Steric and inductive effects describe how the size, shape, and electron-donating or -withdrawing nature of substituents influence a molecule's reactivity and interaction with its target. The need for "bulky hydrophobic substituents" at the C-2 position of quinoline-4-carboxylic acids to inhibit dihydroorotate dehydrogenase is a clear example of a steric effect, where the size and spatial arrangement of the group are optimized for the enzyme's binding pocket. nih.gov

Inductive effects are demonstrated by the observation that the biological activity of 8-hydroxyquinoline derivatives is enhanced by electron-withdrawing substituents. nih.gov These groups, through their inductive pull on electrons, can alter the charge distribution across the quinoline ring system. This modification can affect the pKa of the hydroxyl and carboxylic acid groups, influencing their ability to chelate metal ions or form hydrogen bonds with a target protein, thereby modulating biological activity. nih.govacs.org

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational methodologies are pivotal in modern drug discovery, offering rapid and cost-effective means to predict the biological activity and pharmacokinetic profiles of novel compounds. For derivatives of 2-hydroxyquinoline-5-carboxylic acid, these in silico techniques, including Absorption, Distribution, Metabolism, and Excretion (ADME) studies, molecular docking, and pharmacophore modeling, are instrumental in guiding the synthesis and selection of candidates with desirable drug-like properties. While comprehensive computational studies focusing specifically on this compound derivatives are not extensively available in publicly accessible literature, the established principles and methodologies can be illustrated through research on closely related quinoline analogs.

In silico ADME Studies

In silico ADME studies are crucial for the early-stage assessment of the pharmacokinetic properties of drug candidates. These computational models predict how a molecule will behave in the human body, which helps in identifying potential liabilities such as poor absorption or rapid metabolism before committing to expensive and time-consuming experimental studies.

Detailed research findings from studies on related quinoline derivatives, such as 2-aryl-quinoline-4-carboxylic acids, have demonstrated the utility of these predictive models. For instance, in a study on potential antileishmanial agents, researchers evaluated several ADME properties for a series of 2-aryl-quinoline-4-carboxylic acid derivatives. chemrxiv.orgresearchgate.net The primary goal was to identify compounds with favorable pharmacokinetic profiles, such as good aqueous solubility, high gastrointestinal absorption, and minimal inhibition of key metabolic enzymes like cytochrome P450. researchgate.net

The selection criteria often involve filtering molecules based on a combination of these properties. For example, compounds that are predicted to be poorly soluble or are likely substrates for efflux pumps like P-glycoprotein (P-gp) might be excluded from further development, as these characteristics can lead to poor bioavailability. researchgate.net The table below illustrates the type of data generated in such in silico ADME profiling for a set of hypothetical this compound derivatives, based on methodologies applied to similar quinoline scaffolds.

Table 1: Illustrative In Silico ADME Properties for Hypothetical this compound Derivatives

Compound IDMolecular Weight ( g/mol )LogPAqueous Solubility (logS)Gastrointestinal AbsorptionCYP2D6 Inhibition
HQCA-01250.232.5-3.0HighNon-inhibitor
HQCA-02285.283.1-3.8HighInhibitor
HQCA-03312.313.5-4.2ModerateNon-inhibitor
HQCA-04264.252.7-3.2HighNon-inhibitor

This table is for illustrative purposes and does not represent experimentally verified data for these specific compounds.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein. This method is invaluable for understanding the molecular basis of a drug's mechanism of action and for predicting the binding affinity, which is often correlated with its potency.

In the context of quinoline derivatives, molecular docking studies have been successfully employed to elucidate binding modes and predict affinities for various biological targets. For example, in a study of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives as P-glycoprotein inhibitors, molecular docking was used to understand how these compounds interact with the protein's binding site. nih.gov The results revealed key hydrophobic and hydrogen bond interactions that contribute to their binding affinity. nih.gov One compound in this study demonstrated a high binding energy of -9.22 kcal/mol, suggesting it could be a potent inhibitor. nih.gov

Similarly, research on 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents used molecular docking to identify Leishmania major N-myristoyltransferase (LmNMT) as a likely target. chemrxiv.orgresearchgate.net The docking simulations showed stable binding of these compounds within the enzyme's active site, with one derivative showing a particularly high docking score. chemrxiv.orgresearchgate.net

The following table provides an example of the kind of data generated from a molecular docking study, showing predicted binding affinities and key interacting residues for hypothetical ligands with a target protein.

Table 2: Example of Molecular Docking Results for Hypothetical Quinoline Derivatives

Compound IDTarget ProteinBinding Affinity (kcal/mol)Key Interacting Residues
HQCA-01LmNMT-8.5TYR217, PHE90, HIS219
HQCA-02P-glycoprotein-9.1LEU339, PHE343, ILE306
HQCA-03LmNMT-7.8TYR217, ASN376
HQCA-04P-glycoprotein-8.2PHE336, GLN725, TYR953

This table is for illustrative purposes. The target proteins and interacting residues are based on studies of related quinoline derivatives. chemrxiv.orgresearchgate.netnih.gov

Pharmacophore Modeling for Drug Discovery

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific biological target. nih.gov These models can then be used as 3D queries to screen large virtual libraries of compounds to identify novel scaffolds that are likely to be active. nih.gov

Pharmacophore models can be generated using two main approaches: ligand-based and structure-based. nih.gov The ligand-based approach derives a model from a set of known active molecules, while the structure-based approach uses the 3D structure of the target protein to define the key interaction points. nih.gov

For quinoline derivatives, pharmacophore models have been instrumental in identifying new potential drug candidates. For instance, a pharmacophore model for P-glycoprotein modulators was developed based on a series of propafenone-type inhibitors, which share some structural similarities with quinolines. This model, consisting of features like hydrophobic regions, a hydrogen bond donor, a hydrogen bond acceptor, and a negative ionizable area, was used to screen a database of "drug-like" molecules to find new potential P-gp ligands.

The successful application of pharmacophore modeling relies on the quality of the input data and the validation of the resulting model. Once a robust pharmacophore model is established, it can significantly streamline the drug discovery process by prioritizing compounds for synthesis and biological testing.

Enzyme Inhibition and Modulation

The quinoline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to numerous enzymes with high affinity. By modifying the core quinoline structure, such as with hydroxyl and carboxylic acid groups, researchers can fine-tune the inhibitory activity against specific enzymatic targets.

DNA Topoisomerase IIα and IIβ Inhibition in Anticancer/Antimicrobial Contexts

DNA topoisomerases are crucial enzymes that manage the topological state of DNA, which is essential for replication, transcription, and chromosome segregation. These enzymes are validated targets for a number of anticancer drugs. The quinoline scaffold is a key component of several compounds that target DNA topoisomerase II (Topo II). nih.gov For instance, the well-known fluoroquinolone class of antibiotics functions by interfering with bacterial DNA gyrase and topoisomerase IV, a type II topoisomerase. nih.gov

While direct studies on this compound are limited, the parent compound, 2-hydroxyquinoline (B72897), is listed as an inhibitor of DNA topoisomerase II-alpha. drugbank.com This enzyme is a key decatenating enzyme that alters DNA topology by creating transient double-stranded breaks, allowing another DNA strand to pass through, and then religating the break. drugbank.com The inhibition of this process can lead to the accumulation of DNA damage and ultimately trigger cell death, which is a desirable outcome in cancer therapy. Furthermore, various synthetic quinoline derivatives, such as indeno[1,2-c]quinolines, have been developed and shown to act as dual inhibitors of both topoisomerase I and II. nih.gov This inhibitory potential underscores the role of the quinoline core in targeting these vital enzymes.

Translation Elongation Factor 2 (PfEF2) Inhibition in Antimalarial Action

Protein synthesis is a fundamental process for the survival and replication of the malaria parasite, Plasmodium falciparum. Translation elongation factor 2 (PfEF2) is a critical protein in this process, responsible for the GTP-dependent translocation of the ribosome along mRNA. nih.govacs.org The inhibition of PfEF2 presents a novel mechanism for antimalarial chemotherapy. nih.gov

A significant breakthrough in this area involves a quinoline-4-carboxamide derivative, DDD107498, which demonstrates potent, multistage antimalarial activity by directly targeting PfEF2. nih.govacs.org The development of this potent inhibitor originated from a quinoline-4-carboxamide scaffold. nih.gov Notably, the synthesis of analogues in this chemical series utilized starting materials such as 6-fluoro-2-hydroxy-quinoline-4-carboxylic acid, highlighting a close structural relationship to this compound. nih.govacs.org This connection suggests that the 2-hydroxyquinoline carboxylic acid framework is a viable pharmacophore for designing inhibitors against this essential parasitic enzyme.

Compound ClassTarget EnzymeOrganismRelevance
Quinoline-4-carboxamidesTranslation Elongation Factor 2 (PfEF2)Plasmodium falciparumAntimalarial Action
2-Hydroxyquinoline-4-carboxylic acid derivativesTranslation Elongation Factor 2 (PfEF2)Plasmodium falciparumSynthetic precursors to potent inhibitors

Acetylcholinesterase (AChE) Inhibition for Neuroprotection

Acetylcholinesterase (AChE) is an enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. researchgate.net Quinoline derivatives have been extensively investigated as potential AChE inhibitors. researchgate.netmdpi.com

Research on natural products has identified 2-hydroxyquinoline-4-carboxylic acid, a close analogue of the subject compound, as an active component in plant extracts showing promising AChE inhibitory activity. ictp.it While specific IC50 values for this compound are not detailed, the demonstrated activity of its isomer provides strong evidence for the potential of this structural class to act as AChE inhibitors. The broader family of quinoline hybrids and derivatives has yielded numerous compounds with significant inhibitory potential against both acetylcholinesterase and butyrylcholinesterase (BuChE). researchgate.net

Inhibition of Dihydroorotate Dehydrogenase

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA. nih.govnih.gov Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway, making DHODH an attractive target for anticancer and anti-inflammatory therapies. nih.govrsc.org

Several classes of quinoline derivatives have been identified as potent inhibitors of human DHODH (hDHODH). rsc.orgecnu.edu.cn Specifically, hydroxyalkylquinolines (HAQs) are known to interfere with pyrimidine biosynthesis by inhibiting DHODH. nih.gov Structure-activity relationship (SAR) studies have revealed that the presence of a carboxyl group on the quinoline ring is beneficial for inhibitory potency against hDHODH. rsc.orgecnu.edu.cn This finding is particularly relevant for this compound, as it possesses the key structural features—a quinoline core and a carboxylic acid group—that are associated with potent DHODH inhibition. One study identified a quinoline derivative, compound A9, as a particularly potent hDHODH inhibitor with an IC50 value of 9.7 nM. rsc.org

Compound ClassTarget EnzymeIC50 ValueTherapeutic Target
Quinoline DerivativesHuman Dihydroorotate Dehydrogenase (hDHODH)9.7 nM (Compound A9)Cancer, Autoimmune Diseases
Hydroxyalkylquinolines (HAQs)Dihydroorotate Dehydrogenase (DHODH)-Antimicrobial

Inhibition of Photosystem II (PS II) in Herbicidal Activity

Photosystem II (PS II) is a protein complex in the thylakoid membranes of plants and cyanobacteria that is essential for the light-dependent reactions of photosynthesis. It catalyzes the oxidation of water and the reduction of plastoquinone. researchgate.net The inhibition of PS II is the mechanism of action for over half of all commercially available herbicides. researchgate.netucanr.edu These inhibitors typically work by binding to the D1 protein of the PS II complex, which blocks the photosynthetic electron transport chain. ucanr.eduresearchgate.net

The quinoline scaffold is a known feature in compounds with herbicidal properties. researchgate.net Research has shown that derivatives such as ring-substituted 8-hydroxyquinoline-2-carboxanilides can effectively inhibit photosynthetic electron transport (PET) in PS II. researchgate.net The inhibitory activity of these compounds is influenced by factors like lipophilicity and the electronic properties of substituents on the anilide ring. This demonstrates that the hydroxyquinoline carboxamide/carboxanilide structure is a valid template for designing PS II inhibitors, suggesting a potential application for derivatives of this compound in an agricultural context.

Interaction with Biomolecules

Beyond direct enzyme inhibition, the mechanisms of action of this compound and its analogues involve crucial interactions with other biomolecules, most notably nucleic acids and proteins.

The flat, aromatic core structure of the quinoline ring is well-suited for interaction with DNA. nih.gov Analogues like hydroxychloroquine are known to bind strongly with double-stranded DNA. nih.govnih.gov Studies have revealed that this interaction can occur through two distinct modes: minor groove binding at lower concentrations and intercalation between base pairs at higher concentrations. nih.govresearchgate.net Such interactions can disrupt DNA replication and transcription and, in some cases, lead to oxidative DNA damage. nih.gov

The various functional groups on the quinoline ring facilitate interactions with proteins. Molecular docking studies of different quinoline derivatives have demonstrated their ability to form hydrogen bonds and other non-covalent interactions with amino acid residues within the binding pockets of proteins. nih.govnih.gov For example, 8-hydroxyquinoline-amino acid hybrids have been synthesized to study their interactions with proteins like human serum albumin (HSA), which is critical for understanding the pharmacokinetics of a drug. mdpi.com These interactions are fundamental to the enzyme inhibition mechanisms discussed previously, as they determine the binding affinity and specificity of the compound for its target.

DNA Binding and Intercalation

The interaction with DNA is a significant mechanism of action for many quinoline derivatives. These interactions can occur through various modes, with the primary ones being intercalation and groove binding nih.gov. Intercalation involves the insertion of a planar, aromatic molecule, such as the quinoline ring system, between the base pairs of the DNA double helix nih.govmdpi.com. This insertion causes a structural distortion of the DNA, leading to an unwinding of the helix and an increase in its length, which can interfere with DNA replication and transcription mdpi.com.

While direct studies on this compound are limited, research on its analogues provides insight into potential DNA interactions. For instance, certain quinoline-3-carboxylic acid derivatives have been shown through in-silico studies to bind to the A/T minor groove region of a B-DNA duplex researchgate.net. This binding is stabilized by hydrogen bonds between the compound and the nucleic acid base pairs researchgate.net. Another analogue, 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline (N-hydroxy-IQ), demonstrates the ability to covalently bind to DNA, a reaction that is enhanced by cellular enzymes like O-acetyltransferase and sulfotransferase nih.gov. The mutagenic potential of N-hydroxy-IQ is attributed directly to its reactivity with DNA nih.gov. The mode of binding—whether intercalation or groove binding—is often influenced by the specific structure of the quinoline derivative and the DNA sequence nih.gov.

Modulation of Cell Division and DNA Replication

Quinoline compounds can exert potent effects on cell proliferation by directly interfering with DNA synthesis and cell cycle progression. An analogue, 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid (HQ-II), has been shown to selectively inhibit the biosynthesis of DNA nih.govnih.gov. The inhibitory effect of HQ-II on cell proliferation is linked to its ability to interfere with essential intracellular iron components required for cell growth nih.gov. This inhibition of DNA synthesis can be reversed by removing the agent or by the addition of ferric or ferrous salts, highlighting the role of metal chelation in this mechanism nih.gov.

Furthermore, HQ-II can block the progression of the cell cycle at the boundary between the G1 and S phases nih.gov. At higher concentrations, this compound was found to prolong the S, G2, and G1 phases of the cell cycle, indicating it acts as an S phase-specific agent nih.gov. This targeted disruption of DNA replication and cell cycle checkpoints is a key mechanism by which certain quinoline derivatives modulate cell division.

Table 1: Effects of 2-(2-hydroxy-5-n-hexylphenyl)-8-quinolinol-4-carboxylic acid (HQ-II) on Cell Cycle Progression

Concentration Effect on Cell Cycle Mechanism
0.07 mM Blockage at G1/S boundary Interference with iron-dependent processes for DNA synthesis

Induction of Oxidative Stress

The interaction of hydroxyquinoline derivatives with metal ions is closely linked to their influence on cellular oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products mdpi.com. Quinoline compounds can exhibit a dual role in this process.

On one hand, many hydroxyquinoline derivatives act as antioxidants. They can scavenge free radicals and chelate redox-active metal ions like iron (Fe²⁺), thereby preventing the Fenton reaction tandfonline.com. The Fenton reaction generates highly reactive hydroxyl radicals (HO•) from hydrogen peroxide (H₂O₂) in the presence of transition metals, which can cause significant damage to cellular components, including DNA, proteins, and lipids tandfonline.comnih.gov.

Conversely, the same metal-chelating ability can, under certain conditions, promote oxidative stress. By binding and shuttling metal ions, these compounds can potentially localize them to sites where they can participate in redox cycling, leading to the generation of ROS. The specific outcome—whether antioxidant or pro-oxidant—depends on the compound's structure, its concentration, the cellular environment, and the availability of redox-active metals.

Metal Chelation and Metallophore Activity

Binding to Essential Metal Ions (e.g., Fe, Cu, Zn, Mo)

A defining characteristic of hydroxyquinolines is their potent ability to act as chelating agents, forming stable complexes with a variety of metal ions google.comdovepress.com. The 8-hydroxyquinoline scaffold, in particular, is an effective bidentate chelator, using its phenolic oxygen and quinoline ring nitrogen atoms as electron donor sites to bind to a single metal atom tandfonline.comdovepress.com. The addition of a carboxylic acid group, as in this compound, can provide an additional coordination site, enhancing the stability of the metal complexes.

Studies on the analogue 8-hydroxyquinoline-2-carboxylic acid (HQC) have quantified its high affinity for several biologically essential divalent and trivalent metal ions. The stability of these complexes is remarkably high for a tridentate ligand, a property attributed to the pre-organized structure of the molecule for metal binding uncw.edu. This strong chelating ability allows these compounds to compete for and sequester metal ions that are crucial for various biological processes tandfonline.com. The anticancer and antineurodegenerative effects of some 8-hydroxyquinoline derivatives are directly related to their ability to chelate and modulate the homeostasis of copper (Cu) and zinc (Zn) ions dovepress.comnih.gov.

Table 2: Stability Constants (Log K₁) for Metal Complexes with 8-Hydroxyquinoline-2-carboxylic Acid (HQC) at 25°C

Metal Ion Log K₁
Mg(II) 4.93
Ca(II) 6.16
Cu(II) 12.00
Zn(II) 9.10
Cd(II) 8.57
Pb(II) 11.35
La(III) 10.13
Gd(III) 9.89

Data sourced from a study on the metal ion coordinating properties of HQC uncw.edu.

Role in Metal Uptake and Metabolism

Beyond simply binding to metal ions, hydroxyquinoline derivatives can act as metallophores or ionophores, facilitating the transport of these ions across biological membranes. This activity is crucial to their biological effects, as they can alter the concentration and distribution of metals within cells dovepress.com.

For example, the antineurodegenerative activity of analogues like clioquinol (CQ) and PBT2 is attributed to their ability to chelate copper and zinc and facilitate their delivery into cells tandfonline.com. This action helps restore metal homeostasis, which is often dysregulated in neurodegenerative diseases tandfonline.comresearchgate.net. Similarly, the antitumor activity of CQ has been linked to its ionophore actions, which can lead to the inhibition of the proteasome dovepress.com. By acting as shuttles for metal ions, these compounds can influence a wide range of metal-dependent cellular processes, from enzyme activity to signaling pathways.

Proton Transfer and Redox Mechanisms

The structure of hydroxyquinolines, featuring both a proton-donating hydroxyl group (-OH) and a proton-accepting quinoline nitrogen, makes them ideal models for studying proton transfer reactions nih.govacs.org. Upon photoexcitation, these molecules can undergo excited-state intramolecular proton transfer (ESIPT), where a proton moves from the hydroxyl group to the nitrogen atom researchgate.net. This process is extremely rapid, occurring on a femtosecond timescale in some analogues like 10-hydroxybenzo[h]quinoline researchgate.net.

The dynamics of proton transfer can be influenced by the surrounding solvent and the presence of other molecules that can act as proton relays nih.govacs.org. For instance, in studies of 7-hydroxyquinoline, the addition of a base like formate can alter the dominant proton transfer pathway, facilitating a proton relay from the hydroxyl group to the quinoline nitrogen via a solvent-formate bridge nih.govacs.org. This ability to participate in proton transfer is fundamental to their chemical reactivity and interactions within biological systems.

The redox mechanisms of these compounds are intrinsically linked to their metal chelation capabilities. By binding to transition metals such as iron and copper, which can readily switch between different oxidation states, hydroxyquinolines can modulate redox reactions. As mentioned previously, their ability to chelate Fe²⁺ can inhibit the Fenton reaction, a key source of oxidative stress tandfonline.com. This demonstrates a direct role in controlling redox processes that are critical to cellular health and disease.

Applications of 2 Hydroxyquinoline 5 Carboxylic Acid in Medicinal Chemistry Research

Anticancer Research

The potential of quinoline (B57606) derivatives as anticancer agents is a significant area of research. researchgate.net These compounds have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

Cytotoxicity against Various Cancer Cell Lines (e.g., H460, MKN-45, MCF-7, KB-V1Vbl)

Direct and specific cytotoxicity data for 2-Hydroxyquinoline-5-carboxylic acid against the H460, MKN-45, MCF-7, and KB-V1Vbl cancer cell lines is not extensively documented in the currently available literature. However, research on structurally related quinoline derivatives provides insight into the potential anticancer activities of this compound class.

For instance, a study on 2-phenyl quinoline-4-carboxamide derivatives demonstrated notable anticancer activity against two cancer cell lines. researchgate.net Similarly, certain 2-styrylquinoline (B1231325) derivatives have shown moderate activity against HCT 116 cell lines. nih.gov Another study highlighted that novel 5-bromoindole-2-carboxylic acid derivatives, which share a carboxylic acid functional group, were effective in reducing cell growth in HepG2, A549, and MCF-7 human cancer cell lines. nih.gov

Table 1: Cytotoxicity of Selected Quinoline Derivatives against Cancer Cell Lines This table presents data for related quinoline compounds, not this compound.

Compound TypeCell Line(s)Activity NotedReference
2-phenyl quinoline-4-carboxamide derivativesNot SpecifiedGood anticancer activity researchgate.net
2-styrylquinoline derivativesHCT 116Moderate activity (IC50: 4.60–25.00 mM) nih.gov
5-bromoindole-2-carboxylic acid derivativesHepG2, A549, MCF-7Inhibition of cell growth nih.gov

Targeting IGF Receptors

The Insulin-like Growth Factor (IGF) signaling pathway is a critical target in cancer therapy due to its role in cell proliferation and survival. nih.govmdpi.com There is currently no direct evidence in the reviewed literature to suggest that this compound specifically targets IGF receptors.

Research in this area has primarily focused on other molecular structures. For example, monoclonal antibodies and tyrosine kinase inhibitors have been developed to target the IGF-1 receptor (IGF-1R), although clinical success has been limited. nih.govmdpi.com A novel approach involves the creation of a high-affinity IGF-II ligand trap derived from a modified domain of the human IGF2 receptor, which has shown potential in specifically inhibiting IGF-II signaling. nih.gov This highlights the diverse strategies being employed to modulate the IGF axis in cancer treatment, a field where quinoline derivatives have not yet been prominently featured.

Potential as Antineoplastic Agents

While the term "antineoplastic" applies to agents that prevent, inhibit, or halt the development of a neoplasm, specific studies classifying this compound as such are not found in the available research. However, the broader class of quinoline derivatives has been recognized for its antineoplastic potential. researchgate.net

The anticancer activity observed in various quinoline compounds, such as the aforementioned 2-phenyl quinoline-4-carboxamides and 2-styrylquinolines, supports the ongoing investigation of this heterocyclic system for the development of new antineoplastic drugs. researchgate.netnih.gov The mechanisms often involve disrupting critical cellular processes in cancer cells, such as DNA replication or cell division. semanticscholar.org

Antimicrobial and Antifungal Research

Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. oup.com Research continues to explore new quinoline-based compounds for their efficacy against a range of bacterial and fungal pathogens.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis)

There is limited specific data on the activity of this compound against Staphylococcus aureus and Bacillus subtilis. One study synthesizing various quinoline derivatives reported that the synthesized compounds were not confirmed to be effective against Staphylococcus aureus in the tested concentration range. researchgate.net

However, other related quinoline compounds have demonstrated significant activity. For example, a hybrid molecule of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) showed promising effects against both susceptible and drug-resistant strains of S. aureus, with MIC values ranging from 4–16 µg/mL. nih.gov In another study, a series of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids were found to be active against Staphylococcus aureus. nih.gov Furthermore, certain 8-hydroxyquinoline (B1678124) derivatives have exhibited excellent antibacterial activity against S. aureus. nih.govscienceopen.com The inhibitory interactions between Bacillus subtilis and Staphylococcus aureus are also a subject of study, with B. subtilis known to produce antibiotics that can suppress the growth of S. aureus. nih.govepstem.net

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

Specific research detailing the activity of this compound against Escherichia coli and Pseudomonas aeruginosa is sparse. One study noted that their synthesized quinoline-hydrazone and quinoline-benzimidazole derivatives were not confirmed to be effective against E. coli. researchgate.net

In contrast, the broader family of quinoline derivatives has shown varied and sometimes potent activity against Gram-negative bacteria. semanticscholar.org For instance, certain 8-hydroxyquinoline derivatives with specific substitutions displayed potent activity against Pseudomonas aeruginosa. nih.gov A series of substituted 1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acids also showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov However, it is also noted that some pathogens like P. aeruginosa can be intrinsically resistant to certain quinolone antibiotics. oup.com

Table 2: Antimicrobial Activity of Selected Quinoline Derivatives This table presents data for related quinoline compounds, not this compound.

Compound TypeBacterial StrainActivity NotedReference
Quinoline-hydrazone/benzimidazole derivativesS. aureus, E. coliNot effective in tested range researchgate.net
5-chloro-8-hydroxyquinoline-ciprofloxacin hybridS. aureusSignificant effect (MIC: 4–16 µg/mL) nih.gov
8-hydroxyquinoline derivativesP. aeruginosaPotent activity (inhibition zones of 22-23 mm) nih.gov
1,2-dihydro-6-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acidsGram-negative bacteriaPotent antibacterial activity nih.gov
1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidsGram-negative microorganismsActive in vitro nih.gov

Efficacy against Fungal Species (e.g., Candida albicans, Candida glabrata)

The emergence of multidrug-resistant fungal pathogens, especially Candida species, poses a significant global health threat, necessitating the discovery of novel antifungal agents. Quinoline derivatives have demonstrated notable efficacy against various fungal strains.

Research into quinoline derivatives has shown selective action against different types of fungi. For instance, certain modified quinolines exhibited specific anti-Candida activity with Minimum Inhibitory Concentration (MIC) values between 25–50 μg/mL. mdpi.com In a study focused on derivatives of quinoline-2-carboxylic acid, several newly synthesized compounds were tested against Candida species, with some demonstrating significant inhibitory activity. researchgate.net

Hybrid molecules, which combine the quinoline scaffold with other pharmacophores, have also been explored. Quinoline-based hydroxyimidazolium hybrids were evaluated against a panel of clinically important fungi, including Candida albicans and Cryptococcus neoformans. nih.gov While activity against C. albicans was moderate (MICs from 62.5 to >250 µg/mL), some hybrids showed potent activity against C. neoformans with MIC values as low as 15.6 µg/mL. nih.gov Another approach involved linking quinoline derivatives to a chalcone (B49325) moiety. These hybrids, when combined with the conventional antifungal drug fluconazole (B54011) (FLC), showed potent activity against FLC-resistant C. albicans strains. nih.govnih.gov This synergistic effect was found to disrupt the fungal hyphae formation and induce mitochondrial dysfunction. nih.govnih.gov

Halogenated quinolines represent another promising class. Studies have identified halogenated quinoline analogues that inhibit the growth of C. albicans at concentrations as low as 100 nM and can eradicate mature biofilms, a major challenge in treating persistent fungal infections. elsevierpure.com

Table 1: Antifungal Activity of Selected Quinoline Derivatives

Compound ClassTarget SpeciesKey FindingReference
Quinoline DerivativesCandida spp.Demonstrated anti-Candida action with MIC values of 25–50 μg/mL. mdpi.com
Quinoline-2-carboxylic acid derivativesCandida spp.Showed significant inhibitory activity. researchgate.net
Quinoline-hydroxyimidazolium hybridsCryptococcus neoformansExhibited potent activity with MIC values of 15.6 µg/mL. nih.gov
Quinoline-chalcone hybrids (with Fluconazole)Fluconazole-resistant C. albicansDisplayed potent synergistic antifungal activity. nih.govnih.gov
Halogenated QuinolinesCandida albicansInhibited growth at 100 nM and eradicated mature biofilms. elsevierpure.com

Development of Novel Antimicrobial Agents

The versatile synthetic nature of the quinoline nucleus makes it an excellent scaffold for developing novel antimicrobial agents to combat the rise of antibiotic resistance. nih.govnih.gov A common strategy is the creation of hybrid molecules that covalently link the quinoline core to other antimicrobial pharmacophores. nih.gov This approach aims to develop compounds with enhanced potency and novel mechanisms of action.

Derivatives of quinoline-2-carboxylic acid have been used as starting materials for the synthesis of new Schiff bases and heterocyclic compounds. researchgate.net Subsequent testing of these novel compounds against bacteria such as Staphylococcus aureus and Escherichia coli revealed that some derivatives possessed strong inhibitory activity, in some cases comparable to the antibiotic amoxicillin. researchgate.net Similarly, quinoline-2-one derivatives have been identified as promising agents against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net Certain compounds in this class showed significant antibacterial activity with MIC values as low as 0.75 μg/mL against MRSA and also demonstrated the ability to inhibit biofilm formation. researchgate.net

The transformation of hydroxyphenylamino quinoline derivatives into their carboxyphenylamino counterparts has been shown to increase antibacterial activity against E. coli. researchgate.net This highlights how subtle modifications to the quinoline scaffold can significantly impact biological activity.

Antimalarial and Antiparasitic Research

Activity against Plasmodium falciparum

Malaria, caused by Plasmodium parasites, remains a major global health issue, and the development of drug resistance necessitates the search for new antimalarial agents. The quinoline core is central to some of the most well-known antimalarial drugs, including chloroquine (B1663885) and mefloquine. Research continues to leverage this scaffold to create novel compounds.

One successful strategy has been the development of hybrid compounds. By linking the 4-aminoquinoline (B48711) pharmacophore to other chemical moieties, researchers have created hybrids that show potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov For example, quinoline-pyrimidine hybrids have demonstrated effectiveness, with some compounds being 6–8 times more effective than chloroquine against certain strains. nih.gov The synthesis of 7-chloro-4-hydroxyquinoline-2-carboxylic acid ethyl ester is a key step in producing some of these quinoline-based antimalarials. nih.gov These findings underscore the continued importance of the quinoline carboxylic acid framework in the design of next-generation antimalarial drugs.

Potential as Antileishmanial Agents

Leishmaniasis is a parasitic disease with a range of clinical manifestations, and current treatments suffer from limitations such as toxicity and emerging resistance. The 2-substituted quinoline series has emerged as a promising area of research for new antileishmanial drugs.

Compounds such as 2-n-propylquinoline have shown significant antileishmanial activity in animal models of visceral leishmaniasis. nih.gov Oral administration of 2-n-propylquinoline in a Leishmania donovani mouse model resulted in a reduction of the parasite burden in the liver by nearly 100% after a 10-day treatment course. nih.gov Other 2-substituted quinolines, including 2-propenylquinoline and 2-phenylquinoline, have also demonstrated moderate in vitro activity against Leishmania promastigotes. nih.gov These findings highlight the potential of the 2-substituted quinoline scaffold as a basis for developing new, effective, and potentially orally available treatments for leishmaniasis.

Table 2: In Vivo Antileishmanial Activity of 2-Substituted Quinolines

CompoundAnimal ModelDosing RegimenParasite Burden Reduction (Liver)Reference
2-n-propylquinolineL. donovani BALB/c mouse100 mg/kg/day (oral, 10 days)~100% nih.gov
2-trans-epoxypropyl quinolineL. donovani BALB/c mouse100 mg/kg/day (subcutaneous, 10 days)87% nih.gov

Investigations as Antischistosomal Agents

Schistosomiasis is a parasitic disease caused by flatworms of the genus Schistosoma. The current treatment relies heavily on a single drug, praziquantel, raising concerns about the potential for drug resistance. Research into new antischistosomal agents has included the evaluation of hydroxyquinoline derivatives.

Studies on 8-hydroxyquinoline-5-sulfonamido derivatives have shown potent antischistosomal activity in vitro. researchgate.netnih.gov When adult Schistosoma mansoni worms were exposed to these compounds, it resulted in reduced motor activity and death within 24 hours at a concentration of 200 μg/mL. researchgate.net At a lower concentration of 50 μg/mL, the compounds still caused worm death after 120-144 hours of incubation and induced significant alterations to the parasite's tegument (outer surface). researchgate.net Molecular modeling studies suggest that these compounds may exert their effect by inhibiting the parasite's thioredoxin glutathione (B108866) reductase (TGR), a crucial enzyme for its survival. researchgate.netnih.gov

Antiviral Research

The rapid mutation of viruses and the emergence of drug-resistant strains present a constant challenge, making the development of new antiviral agents a critical priority. Quinoline derivatives have been investigated for their potential to inhibit a wide range of viruses.

One promising strategy involves targeting host-cell enzymes that are essential for viral replication, which may reduce the likelihood of resistance development. Derivatives of 4-quinoline carboxylic acid have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme critical for the synthesis of pyrimidines that viruses require for replication. One such analogue, a 6-fluoro-2-phenylquinoline-4-carboxylic acid derivative, demonstrated excellent inhibitory activity against vesicular stomatitis virus (VSV) and influenza A virus with EC₅₀ values in the low nanomolar range.

Other research has focused on derivatives of 8-hydroxyquinoline-2-carboxylic acid. nih.gov Specifically, 8-hydroxyquinoline-2-carboxanilides have been synthesized and evaluated for their activity against highly pathogenic avian influenza (H5N1) and dengue virus. nih.gov Certain derivatives showed significant inhibitory activity against the dengue virus serotype 2 (DENV2), appearing to act at an early stage of the viral lifecycle. nih.gov Additionally, hydroxyquinoline-pyrazole derivatives have been shown to possess significant direct antiviral activity against several coronaviruses, including SARS-CoV-2 and MERS-CoV, by inhibiting viral adsorption and replication. researchgate.net

Table 3: Antiviral Activity of Selected Quinoline Carboxylic Acid Derivatives

Compound ClassTarget VirusMechanism/Key FindingReference
4-Quinoline carboxylic acid analogueInfluenza A, VSVInhibits host enzyme DHODH with EC₅₀ values in the nanomolar range.
8-Hydroxyquinoline-2-carboxanilidesDengue Virus (DENV2)Exhibits significant inhibitory activity (IC₅₀ = 0.49 µM for one derivative). nih.gov
Hydroxyquinoline-pyrazole derivativesSARS-CoV-2, MERS-CoVShow potent, direct antiviral activity by inhibiting multiple stages of the viral cycle. researchgate.net

HIV-1 Integrase Inhibitors

The enzyme HIV-1 integrase is essential for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. This makes it a critical target for antiretroviral therapy. A major class of integrase inhibitors, known as integrase strand transfer inhibitors (INSTIs), functions by chelating the divalent metal ions (typically Mg²⁺) within the enzyme's active site. This action prevents the binding of host DNA and blocks the crucial strand transfer step of integration. sigmaaldrich.com

Quinolone carboxylic acids represent a novel class of "monoketo acid" inhibitors that have shown significant promise against HIV-1 integrase. acs.org This class of compounds mimics the keto-enol functionality of more traditional diketo acid inhibitors, enabling them to effectively chelate the metal ions in the integrase active site. sigmaaldrich.comacs.org The development of Elvitegravir, a potent INSTI, from a quinolone carboxylic acid scaffold underscores the therapeutic potential of this chemical class. acs.org While the quinolone carboxylic acid framework is a recognized platform for designing HIV-1 integrase inhibitors, specific inhibitory data for this compound itself is not extensively detailed in the reviewed literature. However, research into related structures continues to be an active area. For instance, studies on quinolinonyl non-diketo acid derivatives, which are structurally related, have been conducted to create selective inhibitors of the HIV-1 RNase H function. researchgate.net

Dengue Virus Inhibition

Dengue virus, a member of the Flaviviridae family, is a mosquito-borne pathogen that causes significant global morbidity. nih.gov The search for effective antiviral agents has led researchers to explore various chemical scaffolds, including quinoline derivatives. nih.govnih.gov Studies have shown that compounds based on the quinoline structure can exhibit dose-dependent inhibition of Dengue virus serotype 2 (DENV2). nih.govnih.gov

Research has indicated that certain quinoline derivatives may act during the early stages of the viral life cycle, impairing the production of the viral envelope glycoprotein (B1211001) without exerting direct virucidal effects. nih.govnih.gov For example, novel 2-aroyl-3-arylquinoline derivatives have been synthesized and evaluated for their anti-Dengue virus activity, with some compounds showing significant inhibition of DENV2. researchgate.net Similarly, libraries of 4-anilinoquinolines have yielded lead compounds with potent anti-DENV activity. mdpi.com Although the broader class of quinoline derivatives is a promising source for the development of new anti-Dengue antivirals, specific research detailing the activity of this compound against the Dengue virus is limited in the available scientific literature.

Activity against Avian Influenza Viruses (e.g., H5N1)

Highly pathogenic avian influenza (HPAI) viruses, such as the H5N1 subtype, pose a significant threat to both animal and human health. nih.gov The development of novel antiviral agents is a priority for public health preparedness. The quinoline scaffold has been investigated as a potential source for such agents. nih.gov

Research into related isomers has shown that the 8-hydroxyquinoline core can be a valuable pharmacophore for anti-influenza activity. A study involving a series of thirty-two 8-hydroxyquinoline-2-carboxanilides—derivatives of 8-hydroxyquinoline-2-carboxylic acid—tested their activity against a highly pathogenic H5N1 avian influenza virus. nih.gov Several of these compounds demonstrated inhibitory activity, with the most potent derivatives showing IC₅₀ values in the micromolar range, as detailed in the table below. The activity was found to be dependent on the type and position of halogen substituents on the anilide ring. nih.gov However, there is a lack of specific studies in the reviewed literature focusing on the direct inhibitory effects of this compound on H5N1 or other avian influenza viruses.

Table 1: Anti-H5N1 Activity of Selected 8-Hydroxyquinoline-2-Carboxanilide Derivatives

Compound IC₅₀ (µM)
8-Hydroxy-N-(3,4,5-trichlorophenyl)quinoline-2-carboxamide 11.3
N-(3-chloro-2-fluorophenyl)-8-hydroxyquinoline-2-carboxamide 21.2
N-(3,4-dichlorophenyl)-8-hydroxyquinoline-2-carboxamide 31.2

Data sourced from a study on 8-hydroxyquinoline-2-carboxanilides against H5N1 avian influenza virus. nih.gov

Neuroprotective Applications

Neurodegenerative diseases like Parkinson's and Alzheimer's are often associated with oxidative stress and the dysregulation of metal ions in the brain. nih.govnih.gov Compounds with antioxidant and metal-chelating properties are therefore of significant interest for potential neuroprotective therapies. Phenolic acids, in general, have been widely studied for their neuroprotective roles.

Derivatives of 8-hydroxyquinoline, an isomer of the title compound, are particularly noted for their wide range of pharmacological applications, including neuroprotection, which is often attributed to their ability to chelate iron. nih.gov While the broader class of quinoline derivatives is being explored for benefits against diseases affecting the nervous system, specific studies on the neuroprotective applications of this compound are not prominently featured in the available literature.

Antioxidant Activity Studies

Antioxidants play a crucial role in mitigating the cellular damage caused by reactive oxygen species (ROS). The antioxidant potential of a compound is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. acs.org The ability of phenolic acids to act as antioxidants is well-documented and is related to their capacity to donate a hydrogen atom or a single electron to neutralize free radicals. nih.gov

However, a study that examined the biological activity of several quinoline derivatives reported that the tested compounds generally lacked significant DPPH radical scavenging capacity when compared to the standard antioxidant, ascorbic acid. While that study did not specifically report on this compound, it suggests that the antioxidant activity of the quinoline carboxylic acid class may be modest. In contrast, other studies have noted that 8-hydroxyquinoline derivatives can possess antioxidant properties. nih.gov Further research is needed to specifically characterize the antioxidant profile of this compound.

Other Therapeutic Potentials

Inflammation is a complex biological response implicated in numerous diseases. The transcription factor NF-κB is a key mediator in inflammatory processes, making it a target for anti-inflammatory drugs. Research has shown that certain quinoline carboxylic acid derivatives possess notable anti-inflammatory properties. One study evaluated a selection of quinolines and found that quinoline-3-carboxylic acid and quinoline-4-carboxylic acid demonstrated "impressively appreciable anti-inflammation affinities" in a lipopolysaccharide (LPS)-induced inflammation model using RAW264.7 mouse macrophages. These findings suggest that the quinoline carboxylic acid scaffold is a promising template for the development of new anti-inflammatory agents. While this provides a strong rationale for investigating similar compounds, direct experimental data on the anti-inflammatory activity of this compound was not available in the reviewed sources.

Antitubercular Activity

Currently, there is a lack of specific data from research studies evaluating the direct antitubercular activity of this compound against Mycobacterium tuberculosis. The broader class of quinoline compounds has been a significant area of interest in the development of new antitubercular agents. For instance, various arylated quinoline carboxylic acids and 8-hydroxyquinoline derivatives have been synthesized and tested for their potential to inhibit the growth of Mycobacterium tuberculosis. These related compounds often exert their effect through mechanisms such as the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication. However, without specific studies on this compound, its potential contribution to this field remains speculative.

Inhibition of Botulinum Neurotoxin

The exploration of quinoline derivatives as inhibitors of botulinum neurotoxin, a potent substance that can cause paralysis, has yielded some promising results for compounds structurally related to this compound. Research has focused on the 8-hydroxyquinoline (quinolin-8-ol) scaffold as a potential starting point for developing inhibitors. These molecules are thought to function by chelating the zinc ion in the active site of the botulinum neurotoxin light chain, which is a metalloprotease, thereby preventing its enzymatic activity. The structure-activity relationship of quinolinol-5-sulfonamide derivatives has been a particular area of study. Nevertheless, specific research detailing the inhibitory action of this compound against botulinum neurotoxin is not currently available.

Applications of 2 Hydroxyquinoline 5 Carboxylic Acid in Materials Science Research

Ligand Chemistry for Metal Complexes

As a ligand, 2-hydroxyquinoline-5-carboxylic acid exhibits diverse coordination behavior, readily forming stable complexes with a variety of metal ions. The resulting compounds often display interesting photophysical properties and structural motifs, making them suitable for applications in lighting, sensing, and catalysis.

Coordination Behavior with Transition Metals (e.g., Cd(II), Co(II), Zn(II), Ir(III))

The 2-hydroxyquinoline (B72897) moiety is a classic bidentate chelating agent, coordinating to metal centers through the nitrogen atom of the quinoline (B57606) ring and the deprotonated oxygen of the hydroxyl group. This forms a stable five-membered ring. Research on the closely related 8-hydroxyquinoline-2-carboxylic acid shows it acts as a tridentate ligand, also involving the carboxylic oxygen. uncw.edu This suggests that this compound can coordinate in a similar tridentate fashion or as a bridging ligand, where the carboxylate group binds to an adjacent metal center, leading to the formation of polynuclear structures or coordination polymers.

In complexes with divalent metals like Zinc (Zn(II)) and Cadmium (Cd(II)), crystal structures of analogous quinoline carboxylic acid ligands reveal the formation of neutral complexes where the proton from the phenolic oxygen is transferred to create a zwitterionic ligand structure within the complex. uncw.edu For instance, studies on 2-(pyridin-4-yl)quinoline-4-carboxylic acid with Mn(II), Co(II), and Cd(II) resulted in one-dimensional chain structures that further assemble into 3D supramolecular networks via hydrogen bonding. researchgate.net The specific geometry adopted by the complex—such as octahedral or square planar—is influenced by the central metal ion and the potential coordination of solvent molecules. scirp.org

Table 1: Coordination Characteristics of Quinoline-Carboxylic Acid Ligands with Transition Metals

Metal IonTypical Coordination ModeObserved Complex Structure (with analogous ligands)Reference
Cd(II)Bidentate (N, O) or Tridentate (N, O, O)1D coordination polymer, 3D supramolecular network uncw.eduresearchgate.net
Co(II)Bidentate (N, O) or Tridentate (N, O, O)1D coordination polymer researchgate.net
Zn(II)Bidentate (N, O) or Tridentate (N, O, O)Discrete mononuclear or polynuclear complexes uncw.edu
Ir(III)Typically forms stable octahedral complexesOften used in phosphorescent materials (General Knowledge)

Formation of Luminescent Metal Complexes (e.g., Europium complexes)

The aromatic structure of the quinoline ring makes this compound an effective "antenna" ligand for sensitizing the luminescence of lanthanide ions, particularly Europium (Eu(III)). In these complexes, the ligand absorbs ultraviolet (UV) light and efficiently transfers the absorbed energy to the central Eu(III) ion. mdpi.com This process, known as sensitized luminescence, excites the metal ion, which then de-excites by emitting light at its own characteristic, sharp wavelengths. mdpi.com

Table 2: Luminescent Properties of Europium Complexes with Quinoline-Carboxylic Acid Type Ligands

PropertyDescriptionSignificanceReference
SensitizationLigand absorbs UV energy and transfers it to the Eu(III) ion.Enables efficient excitation of the metal ion, which has low intrinsic absorption. mdpi.com
Emission ColorBright red, characteristic of Eu(III) ions.High color purity is crucial for display and lighting applications. mdpi.comresearchgate.net
Dominant Transition⁵D₀ → ⁷F₂ (~615 nm)Indicates an asymmetric coordination environment around the Eu(III) ion, leading to stronger emission. researchgate.net
Quantum YieldCan be high, depending on the full ligand set and solvent.Measures the efficiency of converting absorbed light into emitted light. mdpi.com

Designing Pincer-Type Ligands

The rigid quinoline backbone of this compound provides a suitable scaffold for the design of pincer-type ligands. Pincer ligands are multidentate ligands that bind to a metal center via three or more donor atoms in a meridional fashion, forming a claw-like chelate structure. This architecture imparts high thermal stability and catalytic activity to the resulting metal complexes.

While this compound itself is not a classic pincer ligand, its structure can be chemically modified. For example, functional groups containing donor atoms like phosphorus (P), nitrogen (N), or sulfur (S) can be introduced at positions flanking the primary coordination site. Research has demonstrated the synthesis of quinoline-based PNN and NNN pincer ligands that form stable complexes with metals like iron, palladium, and ruthenium. researchgate.netnih.govrsc.org These complexes have shown significant catalytic activity in a range of organic transformations, including hydrogenation, dehydrogenative coupling, and C-H bond activation. researchgate.netrsc.orgacs.org The derivatization of the this compound core into a pincer framework is a promising strategy for developing novel, robust, and highly active homogeneous catalysts.

Table 3: Quinoline-Based Pincer Ligand Research

Pincer TypeMetal CenterApplication/Reaction CatalyzedReference
PNN (Phosphine-Nitrogen-Nitrogen)Fe(II)C-H Borylation, Hydrosilylation researchgate.net
NNN (Nitrogen-Nitrogen-Nitrogen)Ru(II), Cu(II)Acceptorless Dehydrogenative Coupling, Oxidative Esterification nih.govrsc.org
NNO (Nitrogen-Nitrogen-Oxygen)Pd(II)Dehydrogenative Coupling of Alcohols acs.org

Metal-Organic Frameworks (MOFs) Research

In the construction of metal-organic frameworks (MOFs), this compound can serve as a functional organic linker, connecting metal-based secondary building units (SBUs) to form extended, porous crystalline structures. The presence of multiple distinct functional groups (carboxylate, hydroxyl, and quinoline nitrogen) allows for the creation of MOFs with tailored pore environments and active sites for specific applications.

Use as Organic Linkers in MOF Synthesis (e.g., MOF-5, MIL-125, UiO-66)

Table 4: Potential Role of this compound in MOF Architectures

MOF TypeStandard LinkerPotential Role of Functional LinkerReference
MOF-5Terephthalic acid (BDC)Introduce basic sites (N atom) and modify electronic properties. ambeed.com
MIL-125Terephthalic acid (BDC)Functionalize pore walls, potentially enhance photocatalytic activity. ambeed.com
UiO-66Terephthalic acid (BDC)Introduce Lewis basic sites, create defects, and tune pore environment for catalysis. ambeed.com

Catalytic Activity of MOF-Based Materials (e.g., Aldol (B89426) Condensation, Hydrogenation, Knoevenagel Reaction)

The functional groups inherent to the this compound linker can act as catalytic sites when incorporated into a MOF structure. The Lewis basic nitrogen atom of the quinoline ring and the Brønsted acidic hydroxyl group can facilitate a variety of organic reactions.

For the Knoevenagel condensation, a reaction between an aldehyde and an active methylene (B1212753) compound, basic sites are required. researchgate.net MOFs containing amine-functionalized linkers or exposed basic sites on the framework have shown high catalytic activity. researchgate.netrsc.org A MOF built with this compound would possess intrinsic Lewis base sites (the quinoline nitrogen) that could effectively catalyze this reaction. researchgate.netresearchgate.net

Similarly, the aldol condensation can be catalyzed by either acid or base sites. The UiO-66 framework, for example, has Lewis acidic zirconium sites that are active for this reaction. ugent.beuib.es Incorporating a linker like this compound could introduce cooperative acid-base sites (Zr-OH and quinoline-N), potentially enhancing catalytic activity and selectivity. ugent.beacs.org For hydrogenation reactions, the MOF can serve as a support for catalytically active metal nanoparticles (e.g., Ru, Pd), with the functional linker helping to stabilize the nanoparticles and modify the local chemical environment. acs.org

Table 5: Potential Catalytic Applications of MOFs with this compound Linkers

ReactionCatalytic Site RequiredPotential Role of LinkerReference
Aldol CondensationAcid or Base sitesProvides Brønsted acid (-OH) and Lewis base (N) sites for bifunctional catalysis. ugent.beuib.esacs.org
HydrogenationMetal nanoparticles (e.g., Ru, Pd)Acts as a support; functional groups can anchor and stabilize metal nanoparticles. acs.org
Knoevenagel ReactionBase sitesThe quinoline nitrogen atom acts as an accessible Lewis base catalyst. researchgate.netrsc.org

Post-Synthetic Modification of MOFs for Enhanced Functionality

Post-synthetic modification (PSM) is a powerful strategy for introducing specific chemical groups into pre-synthesized Metal-Organic Frameworks (MOFs), thereby enhancing their properties without altering the original framework structure. rsc.org This technique allows for the targeted functionalization of MOFs for applications in catalysis, sensing, and gas separation. rsc.org

The incorporation of linkers with reactive functional groups is central to the success of PSM. For instance, MOFs constructed with linkers containing uncoordinated carboxylic acid groups possess built-in sites for subsequent chemical reactions. rsc.orgx-mol.com These free carboxyl groups can act as anchor points for introducing new functionalities. rsc.org Research on MOFs synthesized with 1,3,5-benzenetricarboxylic acid has shown that uncoordinated carboxylate groups within the framework's channels serve as ideal sites for post-synthetic modification, particularly for capturing metal ions. rsc.orgx-mol.com This process demonstrates a viable pathway for enhancing the functionality of the material after its initial synthesis. rsc.org Similarly, the presence of an amino group in linkers like 2-amino-1,4-benzenedicarboxylic acid is widely exploited for PSM in various well-known MOFs, including IRMOF-3 and UiO-66-NH2, enabling further reactions to create materials with new applications. ekb.eg The structure of this compound, possessing both hydroxyl and carboxyl moieties, presents a similar potential for serving as a versatile linker in MOF synthesis, pre-programming the framework for a wide range of post-synthetic modifications.

Metal Capture and Adsorption Properties of MOF-Decorated Materials

A key application stemming from the post-synthetic modification of MOFs is the enhancement of their adsorption capabilities, particularly for metal ions and organic dyes. rsc.org MOFs designed with accessible functional groups, such as free carboxylic acids, can be used to capture specific metal ions from solutions. rsc.orgx-mol.com

In a notable study, two MOFs, Cu-MOF-2COOH and Ni-MOF-COOH, which contain uncoordinated carboxylic acid groups, were investigated for their metal-capturing properties. rsc.org These materials demonstrated a significant ability to capture ferric ions (Fe³⁺) from an aqueous medium. rsc.orgx-mol.com The mechanism involves the free carboxylate groups acting as binding sites for the metal ions. rsc.org

Following the capture of Fe³⁺, the newly formed metal-decorated materials, Fe@Cu-MOF-2COOH and Fe@Ni-MOF-COOH, were tested for their ability to adsorb organic dyes. rsc.org The results showed that the metal-decorated MOFs had significantly improved adsorption properties for Methylene Blue (MB) and Methyl Orange (MO) compared to the original, undecorated MOFs. rsc.orgx-mol.com This enhanced performance is attributed to the strong interaction between the hard acid (Fe³⁺) captured by the MOF and the hard donor atoms within the dye molecules, a concept explained by the Hard and Soft Acids and Bases (HSAB) principle. rsc.org

Table 1: Metal Capture and Dye Adsorption by MOF Materials This table summarizes the findings on how post-synthetic modification of MOFs with metal ions enhances their dye adsorption capabilities.

Original MOFCaptured Metal IonModified MOFTarget DyeAdsorption Outcome
Cu-MOF-2COOHFe³⁺Fe@Cu-MOF-2COOHMethylene Blue (MB)Enhanced Adsorption rsc.org
Cu-MOF-2COOHFe³⁺Fe@Cu-MOF-2COOHMethyl Orange (MO)Enhanced Adsorption rsc.org
Ni-MOF-COOHFe³⁺Fe@Ni-MOF-COOHMethylene Blue (MB)Enhanced Adsorption rsc.org
Ni-MOF-COOHFe³⁺Fe@Ni-MOF-COOHMethyl Orange (MO)Enhanced Adsorption rsc.org

Catalysis in Organic Synthesis

The quinoline scaffold is a versatile structure in organometallic catalysis and organic synthesis, primarily due to its ability to act as a ligand and to undergo regioselective functionalization. nih.gov

Role as Organocatalysts or Ligands in Catalytic Systems

The quinoline heterocycle is a foundational component in numerous ligands used in organometallic catalysis. nih.gov The nitrogen atom in the quinoline ring can coordinate with a transition metal, forming a complex that catalyzes a variety of organic transformations. nih.govresearchgate.net This coordination is the first step in many catalytic cycles, activating the metal for subsequent steps like C-H bond activation. nih.gov The formation of quinoline N-oxides is a common strategy to enhance this coordinating ability, which in turn directs the regioselectivity of the functionalization reaction. researchgate.net The structure of this compound, containing the essential quinoline core, allows it to function as a ligand in such catalytic systems.

Applications in C-H Activation and Functionalization

Transition-metal-catalyzed C-H functionalization has become a powerful method for the efficient and regioselective synthesis of functionalized quinolines. nih.gov This strategy avoids the need for pre-functionalized starting materials, making it an atom-economical approach. researchgate.net

The N-oxide group is frequently used as a directing group to achieve selective functionalization at the C-2 and C-8 positions of the quinoline ring. researchgate.net A comprehensive study on a 4-hydroxyquinoline (B1666331) scaffold demonstrated a programmed, multi-step C-H functionalization sequence. chemrxiv.org In this work, an N-oxide directed the initial functionalization at the C-2 and C-8 positions. chemrxiv.org Subsequently, after modification of a group at the C-4 position, the resulting 4-oxo group acted as a new directing group to functionalize the C-5 position. chemrxiv.org This research highlights the power of using directing groups on the quinoline core to systematically build molecular diversity. chemrxiv.org

Computational studies have further elucidated the mechanisms of these reactions, showing how different palladium (II) catalysts can favor C-H activation at either the C-2 or C-8 positions of quinoline N-oxides depending on the reaction conditions. rsc.org

Table 2: Programmed C-H Functionalization of a Hydroxyquinoline Scaffold This table illustrates a sequential C-H functionalization strategy on a quinoline core, guided by different directing groups at each stage.

StepTarget PositionDirecting GroupCatalyst System (Example)Result
1C-2N-OxidePd(OAc)₂, PCy₂tBu·HBF₄, Ag₂CO₃ chemrxiv.orgArylation at C-2 chemrxiv.org
2C-8N-OxideNot specified in detailFunctionalization at C-8 chemrxiv.org
3C-3O-Carbamoyl (via Fries rearrangement)Not applicable (Rearrangement)Carboxamide installation at C-3 chemrxiv.org
4C-54-Oxo (ketone)[RuCl₂(p-cymene)]₂, Cu(OAc)₂ chemrxiv.orgAlkenylation/Annulation at C-5 chemrxiv.org

Dye-Sensitized Solar Cells (DSSCs)

The quest for stable and efficient solar energy conversion has driven research into novel materials for Dye-Sensitized Solar Cells (DSSCs).

Development of Sensitizers for Photoelectric Conversion

In DSSCs, photosensitizing dyes are anchored to a semiconductor surface, typically titanium dioxide (TiO₂), to facilitate the conversion of light into electricity. autm.netctc-n.org The stability of this anchor is crucial for the long-term performance of the solar cell. autm.net Traditional anchoring groups, such as a single benzoic acid, can lead to the gradual dissociation of the dye from the TiO₂ surface, which reduces the cell's efficiency and durability. autm.netctc-n.org

To address this instability, hydroxyquinoline-based linkers have been developed. autm.net The hydroxyquinoline moiety acts as a chelating agent, forming a strong, covalent-like bond with the metal of the semiconductor film. autm.net This robust attachment improves the binding of the sensitizing dye to the metal oxide surface. autm.netctc-n.org The result is a more stable assembly with enhanced electron injection capabilities, leading to greater energy conversion efficiency and improved long-term stability for the solar cell. autm.netctc-n.org The this compound molecule is ideally suited for this role, where the hydroxyquinoline part would chelate to the TiO₂ surface and the carboxylic acid would serve as the attachment point for the rest of the organic dye molecule.

Corrosion Inhibition Studies

Information and research data on the inhibitory effects of this compound on the corrosion of metals are not available in the reviewed scientific literature. Studies on related compounds within the quinoline family have shown that the molecular structure, including the position of hydroxyl and carboxylic acid groups, is critical to the mechanism and effectiveness of corrosion inhibition. Without specific experimental data for this compound, any discussion of its potential inhibitory properties would be speculative and fall outside the scope of established scientific findings.

Future Research Directions and Challenges

Development of Highly Selective and Potent Derivatives

A primary focus of future research is the rational design and synthesis of novel derivatives of the core 2-hydroxyquinoline-carboxylic acid structure to achieve higher potency and selectivity for specific biological targets. The modification of the quinoline (B57606) ring at various positions allows for the fine-tuning of its pharmacological profile.

Research has demonstrated that derivatives of quinoline carboxylic acids can be potent inhibitors of enzymes crucial in disease progression. For instance, 2-phenylquinoline-4-carboxylic acid derivatives have been developed as novel histone deacetylase (HDAC) inhibitors, with some showing significant selectivity for specific HDAC isoforms like HDAC3. frontiersin.org Further investigations have led to 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives that act as potent and selective inhibitors of SIRT3, another class of deacetylases, which are promising targets for leukemic differentiation therapy. frontiersin.org

The development of carboxamide derivatives has also yielded compounds with significant anticancer and antimicrobial activities. researchgate.net Studies involving substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have shown that modifications to the phenyl ring can modulate antiviral activity, highlighting the importance of structure-activity relationship (SAR) studies in designing potent agents. nih.gov Future work will likely concentrate on creating extensive libraries of these derivatives and employing high-throughput screening to identify lead compounds with enhanced efficacy and reduced off-target effects.

Derivative ClassTarget/ApplicationKey Research FindingSource
2-Phenylquinoline-4-carboxylic acidsAnticancer (HDAC Inhibition)Compounds developed as selective inhibitors of histone deacetylase 3 (HDAC3). frontiersin.org
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acidsAnticancer (SIRT3 Inhibition)Molecule P6 identified as a potent and selective SIRT3 inhibitor for potential leukemia therapy. frontiersin.org
Quinoline CarboxamidesAnticancer, AntimicrobialSynthesized carboxamides exhibited promising in vitro anticancer and antimicrobial properties. researchgate.net
8-Hydroxy-N-phenylquinoline-2-carboxamidesAntiviral (e.g., H5N1)Substitutions on the N-phenyl ring were found to directly influence the compound's antiviral efficacy. nih.gov

Exploration of Novel Synthetic Routes and Green Chemistry Advancements

Traditional methods for synthesizing the quinoline core, such as the Skraup, Doebner, and Pfitzinger reactions, often have significant drawbacks, including the use of harsh or toxic reagents, long reaction times, and low product yields. researchgate.netnih.gov Consequently, a major research thrust is the development of novel, efficient, and environmentally friendly synthetic strategies that align with the principles of green chemistry. rsc.org

Recent advancements have focused on several key areas:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. The Doebner reaction, a three-component synthesis, has been modified to create quinoline-4-carboxylic acids under greener conditions. researchgate.netnih.govrsc.org

Microwave Irradiation: The use of microwave heating has been shown to accelerate reaction times and improve yields in quinoline synthesis, often eliminating the need for harsh catalysts. researchgate.netmdpi.com

Novel Catalysts: Researchers are exploring the use of more benign and recyclable catalysts. This includes organocatalysts like p-toluenesulfonic acid (p-TSA), renewable acids like formic acid, and highly efficient nanocatalysts. ijpsjournal.comacs.orgresearchgate.net

Green Solvents: There is a significant move away from traditional volatile organic solvents towards greener alternatives like water and ethylene (B1197577) glycol, which improve the environmental profile of the synthesis. ijpsjournal.comresearchgate.net

Synthetic ApproachKey FeaturesAdvantages Over Traditional MethodsSource
Modified Doebner ReactionMulticomponent reaction using p-TSA as a catalyst in water/ethylene glycol.Mild conditions, excellent conversion, shorter reaction times, eco-friendly. researchgate.net
Microwave-Assisted SynthesisUse of microwave irradiation to drive reactions, sometimes without an external catalyst.Rapid, efficient, often higher yields, reduced byproducts. researchgate.netmdpi.com
NanocatalysisEmploying nanocatalysts or nanocomposites to facilitate quinoline ring formation.High efficiency, potential for catalyst recovery and reuse, overcomes limitations of hazardous reagents. acs.org
Formic Acid CatalysisUsing formic acid as a renewable and biodegradable catalyst.Aligns with green chemistry principles, can offer improved selectivity. ijpsjournal.com

Deepening Understanding of Complex Biological Mechanisms

Beyond discovering new active compounds, a significant future direction is to elucidate their precise mechanisms of action at the molecular and cellular levels. Early research often identifies that a compound has, for example, anticancer activity, but later work must determine how it achieves this effect. This involves identifying specific enzyme or receptor targets and understanding the downstream effects of their modulation.

For example, after identifying derivatives as potent HDAC inhibitors, further studies revealed that their anticancer effects were linked to the induction of G2/M cell cycle arrest and the promotion of apoptosis in cancer cells. frontiersin.org Similarly, the anticancer mechanism for certain SIRT3 inhibitors was found to be the induction of cell differentiation rather than apoptosis. frontiersin.org

Future research will increasingly use advanced techniques such as molecular docking to predict and confirm binding interactions, along with cell-based assays to map the pathways affected by the compound. frontiersin.orgresearchgate.net This deeper understanding is critical for optimizing drug candidates and predicting potential side effects.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming indispensable for the rational design of new 2-hydroxyquinoline-5-carboxylic acid derivatives. In silico methods allow researchers to design and screen vast virtual libraries of compounds before committing to costly and time-consuming laboratory synthesis.

Molecular docking studies are a prime example, enabling scientists to visualize how a potential derivative might bind to the active site of a target protein, such as an enzyme. researchgate.net This was used to understand the specific binding patterns that conferred SIRT3 selectivity to a quinoline derivative over other sirtuin isoforms. frontiersin.org Furthermore, computational tools can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to identify candidates with better drug-like characteristics early in the design process. researchgate.net This integrated approach, where computational predictions guide experimental work and experimental results refine computational models, accelerates the discovery of potent and selective molecules.

Investigation of Multifunctional Applications in Materials Science

The utility of hydroxyquinoline carboxylic acids extends beyond medicine into the realm of materials science, primarily due to their excellent metal-chelating properties. uncw.edunih.gov The nitrogen atom of the quinoline ring and the adjacent hydroxyl group form a stable coordination site for a wide range of metal ions.

A promising area of research is the incorporation of these molecules into advanced materials. For example, 8-hydroxyquinoline-5-sulfonic acid has been successfully integrated into electrospun poly(vinyl alcohol)/chitosan fibrous materials. nih.gov These functionalized materials exhibit antibacterial and antifungal properties, which can be further enhanced by forming complexes with metal ions like Cu²⁺ and Fe³⁺. nih.gov Such materials have potential applications in bioactive wound dressings or specialized filtration systems.

Additionally, the high stability of complexes formed between hydroxyquinoline carboxylic acids and metal ions like Gadolinium (Gd(III)) suggests their potential use as contrast agents in magnetic resonance imaging (MRI). uncw.edu Future research will likely explore the creation of novel polymers, hydrogels, and nanoparticles functionalized with these quinoline derivatives for a wide array of biomedical and technological applications.

Challenges in Scale-Up and Industrial Production of Advanced Derivatives

A significant hurdle between a promising laboratory discovery and a viable commercial product is the challenge of scale-up and industrial production. While many novel synthetic routes show great promise on a milligram or gram scale, their translation to kilogram-scale production presents numerous difficulties. mdpi.com

Traditional synthesis methods are often unsuitable for industrial application due to low yields, the need for large quantities of hazardous solvents and reagents, and difficult product purification. acs.orgresearchgate.net While modern green chemistry approaches aim to solve these issues, they introduce their own set of challenges. For example, specialized equipment like large-scale microwave reactors may be required, and the cost and long-term stability of novel catalysts (such as nanocatalysts) must be considered. acs.orgmdpi.com Demonstrating that a new, greener process is not only scientifically sound but also economically viable and robust at an industrial scale remains a critical challenge for the field.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hydroxyquinoline-5-carboxylic acid, and what methodological considerations are critical for reproducibility?

  • Answer: Synthesis typically involves multi-step processes such as cyclization of substituted anilines with glyoxylic acid derivatives, followed by hydrolysis or oxidation to introduce the carboxylic acid group. For example, analogous quinoline derivatives are synthesized via condensation reactions under controlled pH and temperature, with purification via crystallization or chromatography . Key considerations include reagent stoichiometry, reaction time, and purification techniques to avoid byproducts.

Q. What analytical techniques are routinely used to confirm the structural integrity and purity of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^{13}C) confirms molecular structure, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass spectrometry (MS) validates molecular weight. For derivatives, FT-IR can identify functional groups like hydroxyl (-OH) and carboxylic acid (-COOH) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods. In case of skin contact, wash with soap and water; for eye exposure, rinse with water for 15 minutes. Store in airtight containers away from incompatible substances .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to improve yield and selectivity?

  • Answer: Microwave-assisted synthesis reduces reaction time and improves efficiency compared to conventional heating . Computational modeling (e.g., DFT calculations) predicts optimal reaction conditions. Solvent selection (e.g., DMF for polar intermediates) and catalysts (e.g., palladium for cross-coupling) enhance regioselectivity .

Q. How should conflicting data in biological activity assays (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

  • Answer: Perform dose-response curves to distinguish between specific inhibition and nonspecific cytotoxicity. Use orthogonal assays (e.g., fluorescence-based HDAC activity assays vs. MTT cell viability tests) to validate results. Meta-analysis of published data on structurally similar quinolines can identify trends or outliers .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in drug discovery?

  • Answer: Synthesize derivatives with modifications at the hydroxyl, quinoline ring, or carboxylic acid positions. Evaluate biological activity (e.g., IC50_{50} values against target enzymes) and correlate with computational docking studies to identify critical binding interactions. For example, fluorination at specific positions may enhance metabolic stability .

Q. How can researchers address discrepancies in spectral data (e.g., NMR shifts) during structural characterization?

  • Answer: Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. Compare experimental data with simulated spectra from quantum chemistry software (e.g., Gaussian). X-ray crystallography provides definitive structural confirmation for crystalline derivatives .

Methodological Tables

Table 1: Common Synthetic Routes for Quinoline Carboxylic Acid Derivatives

StepMethodKey Reagents/ConditionsYield (%)Reference
1CyclizationGlyoxylic acid, aniline derivatives, 80°C, pH 4.560–75
2HydrolysisNaOH (2M), reflux, 6h85–90
3Microwave-assistedPd(OAc)2_2, DMF, 120°C, 30 min92

Table 2: Analytical Techniques for Structural Validation

TechniqueApplicationExample Data
1^1H NMRFunctional group identificationδ 8.2 ppm (quinoline H), δ 12.1 ppm (-COOH)
HPLCPurity assessmentRetention time: 4.2 min, >98% purity
X-ray crystallography3D structure confirmationCrystallographic R-factor: 0.052

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.